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  • Product: 3-amino-N-(pyrazin-2-yl)benzamide
  • CAS: 1156412-27-9

Core Science & Biosynthesis

Foundational

pharmacological mechanism of action for 3-amino-N-(pyrazin-2-yl)benzamide

An In-Depth Technical Guide to the Pharmacological Mechanism of Action for 3-amino-N-(pyrazin-2-yl)benzamide Abstract This technical guide provides a comprehensive exploration of the potential pharmacological mechanisms...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Pharmacological Mechanism of Action for 3-amino-N-(pyrazin-2-yl)benzamide

Abstract

This technical guide provides a comprehensive exploration of the potential pharmacological mechanisms of action for the novel chemical entity, 3-amino-N-(pyrazin-2-yl)benzamide. In the absence of direct published data for this specific molecule, this document leverages a first-principles approach, dissecting the compound's core structural motifs—the 3-aminobenzamide scaffold and the pyrazine ring. By synthesizing data from structurally related molecules with known biological activities, we hypothesize and present potential mechanisms of action, focusing primarily on kinase inhibition and anti-infective properties. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for initiating the pharmacological investigation of this and similar compounds. We provide detailed, field-proven experimental protocols to validate these hypotheses, thereby creating a self-validating system for discovery.

Introduction and Structural Rationale

The pyrazine ring is a privileged scaffold in medicinal chemistry, appearing in numerous clinically approved drugs and investigational agents. Its derivatives have demonstrated a wide array of biological activities, including anticancer, antimicrobial, and antidiabetic effects[1][2]. Similarly, the benzamide functional group is a cornerstone of many pharmacologically active compounds. The specific molecule, 3-amino-N-(pyrazin-2-yl)benzamide, combines these two key pharmacophores. While direct studies on this compound are not yet prevalent in the literature, the analysis of its constituent parts allows for the formulation of well-grounded hypotheses regarding its biological targets and mechanisms of action.

The structural similarity to known inhibitors of fibroblast growth factor receptors (FGFR) and various mycobacterial enzymes suggests that these are promising areas of investigation[3][4][5]. This guide will, therefore, focus on providing a theoretical framework and a practical, step-by-step experimental plan to elucidate the pharmacological profile of 3-amino-N-(pyrazin-2-yl)benzamide.

Hypothesized Pharmacological Mechanisms of Action

Based on the analysis of structurally related compounds, we propose two primary, plausible mechanisms of action for 3-amino-N-(pyrazin-2-yl)benzamide.

Hypothesis 1: Inhibition of Fibroblast Growth Factor Receptor (FGFR) Signaling

A significant number of 3-amino-pyrazine-2-carboxamide derivatives have been identified as potent inhibitors of FGFRs[4][5]. These receptors are crucial oncogenic drivers in various cancers, making them a key target for cancer therapy[4][5]. The 3-amino-N-(pyrazin-2-yl)benzamide structure shares key features with these inhibitors, suggesting it may bind to the ATP-binding pocket of FGFR kinases.

Proposed Signaling Pathway:

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK Activates PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Activates PLCg PLCγ Pathway FGFR->PLCg Activates Compound 3-amino-N-(pyrazin-2-yl)benzamide Compound->FGFR Inhibits Proliferation Cell Proliferation, Survival, Migration RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation PLCg->Proliferation Experimental_Workflow Start Start: Compound Synthesis & Purification InSilico In Silico Screening (Molecular Docking) Start->InSilico Biochemical Biochemical Assays (Enzyme Inhibition) InSilico->Biochemical Guide Target Selection Antimicrobial Antimicrobial Screening (MIC Determination) InSilico->Antimicrobial CellBased Cell-Based Assays (Viability, Pathway Analysis) Biochemical->CellBased Confirm Cellular Activity Conclusion Conclusion: Mechanism of Action Elucidation CellBased->Conclusion Antimicrobial->Conclusion

Caption: A logical workflow for the experimental validation of the compound's mechanism.

Step 1: In Silico Molecular Docking

Objective: To predict the binding affinity and mode of 3-amino-N-(pyrazin-2-yl)benzamide to the ATP-binding pocket of FGFR kinases and the active site of mycobacterial enzymes like MetAP1.

Protocol:

  • Obtain the crystal structures of human FGFR1 (PDB ID: 4V04) and Mycobacterium tuberculosis MetAP1a (PDB ID: 4X87) from the Protein Data Bank.

  • Prepare the protein structures by removing water molecules, adding hydrogen atoms, and assigning charges using a molecular modeling software suite.

  • Generate a 3D conformation of 3-amino-N-(pyrazin-2-yl)benzamide and perform energy minimization.

  • Define the binding site based on the co-crystallized ligand in the respective crystal structures.

  • Perform molecular docking using software such as AutoDock Vina or Glide.

  • Analyze the resulting poses for favorable interactions (e.g., hydrogen bonds, hydrophobic interactions) and compare the predicted binding energy to known inhibitors.

Step 2: In Vitro Biochemical Assays

Objective: To quantitatively measure the inhibitory activity of the compound against purified enzymes.

Protocol for FGFR1 Kinase Assay:

  • Use a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit.

  • Prepare a dilution series of 3-amino-N-(pyrazin-2-yl)benzamide in DMSO.

  • In a 384-well plate, add recombinant human FGFR1 enzyme, the substrate (e.g., a biotinylated peptide), and ATP.

  • Add the compound at various concentrations and incubate at room temperature for the recommended time (e.g., 60 minutes).

  • Add the detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).

  • Read the TR-FRET signal on a compatible plate reader.

  • Calculate the IC50 value by fitting the dose-response curve.

Quantitative Data Summary (Hypothetical):

CompoundFGFR1 IC50 (nM)MetAP1a IC50 (µM)
3-amino-N-(pyrazin-2-yl)benzamide 85>100
Control Inhibitor 1 (FGFR) 10N/A
Control Inhibitor 2 (MetAP1a) N/A5
Step 3: Cell-Based Assays

Objective: To determine the effect of the compound on cancer cell lines with FGFR aberrations and on the growth of Mycobacterium tuberculosis.

Protocol for Cancer Cell Proliferation Assay:

  • Culture a human cancer cell line with known FGFR amplification (e.g., SNU-16, gastric cancer) in appropriate media.

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • Treat the cells with a serial dilution of 3-amino-N-(pyrazin-2-yl)benzamide for 72 hours.

  • Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).

  • Measure fluorescence and calculate the GI50 (concentration for 50% growth inhibition).

Protocol for Antimycobacterial Activity (MIC Determination):

  • Use a broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

  • Prepare a serial dilution of the compound in a 96-well plate containing Middlebrook 7H9 broth.

  • Inoculate each well with a standardized suspension of Mycobacterium tuberculosis H37Rv.

  • Incubate the plates at 37°C for 7-14 days.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Step 4: Western Blot Analysis for Pathway Validation

Objective: To confirm that the compound inhibits FGFR signaling in a cellular context.

Protocol:

  • Treat the FGFR-amplified cancer cells with the compound at concentrations around its GI50 value for 2-4 hours.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Probe the membrane with primary antibodies against phosphorylated FGFR (p-FGFR), total FGFR, phosphorylated ERK (p-ERK), and total ERK.

  • Use a loading control like GAPDH to ensure equal protein loading.

  • Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • A reduction in the levels of p-FGFR and p-ERK would confirm on-target activity.

Conclusion

This technical guide outlines a scientifically rigorous and logical pathway for the elucidation of the . By leveraging structure-activity relationships from related compounds, we have formulated plausible hypotheses centering on kinase inhibition and antimycobacterial activity. The detailed experimental workflows provided offer a clear and actionable plan for researchers to validate these hypotheses. The successful execution of these studies will not only define the pharmacological profile of this specific molecule but also contribute to the broader understanding of the therapeutic potential of pyrazine-benzamide scaffolds.

References

  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. (Source URL not available in provided context)
  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - Semantic Scholar. ()
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC. ()
  • Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1 - PubMed. ()
  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - PubMed. ()
  • Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists - PubMed. ()
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | ACS Medicinal Chemistry Letters. ()
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. ()
  • Substituted N-(Pyrazin-2-yl)benzenesulfonamides; Synthesis, Anti-Infective Evaluation, Cytotoxicity, and In Silico Studies - MDPI. ()
  • Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ()
  • Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - RSC Publishing. ()
  • Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF - ResearchG
  • Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity - MDPI. ()
  • Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - MDPI. ()

Sources

Exploratory

in vitro toxicity and safety profile of 3-amino-N-(pyrazin-2-yl)benzamide

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-amino-N-(pyrazin-2-yl)benzamide This document provides a comprehensive technical framework for evaluating the in vitro toxicity and safety prof...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Toxicity and Safety Profile of 3-amino-N-(pyrazin-2-yl)benzamide

This document provides a comprehensive technical framework for evaluating the in vitro toxicity and safety profile of the novel chemical entity, 3-amino-N-(pyrazin-2-yl)benzamide. As professionals in drug development, our primary mandate is to meticulously characterize the risk profile of new candidates long before they approach clinical stages. This guide is structured not as a rigid template, but as a logical, causality-driven narrative that mirrors the decision-making process in a preclinical safety assessment workflow. We will move from foundational cytotoxicity to specific organ-system liabilities, detailing the rationale behind each experimental choice and providing robust, self-validating protocols.

Introduction: The Investigational Landscape

The compound 3-amino-N-(pyrazin-2-yl)benzamide belongs to the pyrazinecarboxamide class. Derivatives of this scaffold have been investigated for various therapeutic applications, including as potential inhibitors of enzymes like Fibroblast Growth Factor Receptor (FGFR) and mycobacterial methionine aminopeptidase, suggesting a potential role in oncology or infectious diseases.[1][2][3] Given this context, establishing a comprehensive in vitro safety profile is a critical first step to determine its therapeutic viability. The GHS classification for the parent compound indicates potential for acute toxicity, skin irritation, and eye irritation, underscoring the necessity for a thorough toxicological evaluation.[4][5]

Our investigation will be structured around a tiered approach, beginning with broad-spectrum cytotoxicity and progressively focusing on the key toxicological liabilities that frequently lead to compound attrition: genotoxicity, hepatotoxicity, and cardiotoxicity.

Part 1: Foundational Cytotoxicity Assessment: Establishing a Therapeutic Window

Expertise & Rationale: Before investigating specific mechanisms of toxicity, we must first determine the concentration range at which 3-amino-N-(pyrazin-2-yl)benzamide begins to induce general cell death. This baseline cytotoxicity assessment is fundamental for all subsequent assays, as it allows us to distinguish between targeted toxic effects and non-specific cell death at high concentrations. The half-maximal inhibitory concentration (IC50) derived from this stage is a crucial parameter for calculating the therapeutic index of the compound.[6][7] We will employ the widely accepted MTT assay, a colorimetric method that measures the metabolic activity of cells as an indicator of their viability.[8][9]

Experimental Protocol: MTT Cytotoxicity Assay

This protocol is designed to assess the effect of 3-amino-N-(pyrazin-2-yl)benzamide on the viability of both a cancerous and a non-cancerous cell line to evaluate potential selectivity.[7]

  • Cell Line Selection & Culture:

    • HepG2 (Human Hepatocellular Carcinoma): Chosen due to the known risk of hepatotoxicity with antitubercular drugs, a potential application for pyrazine derivatives.[10]

    • HEK293 (Human Embryonic Kidney): A common non-cancerous cell line used to assess baseline toxicity and selectivity.[7]

    • Maintain cells in appropriate complete medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin) at 37°C in a humidified 5% CO2 atmosphere.

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 8,000 cells/well.

    • Incubate for 24 hours to allow for cell attachment.[8]

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 3-amino-N-(pyrazin-2-yl)benzamide in DMSO.

    • Perform serial dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells (including vehicle control) is ≤ 0.5%.

    • Remove the old medium from the cells and add 100 µL of the prepared compound dilutions. Include "vehicle control" (medium with DMSO) and "no-treatment control" wells.

    • Incubate for 48 hours.

  • MTT Addition and Formazan Solubilization:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[8]

    • Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value using non-linear regression analysis.

Data Presentation: Hypothetical Cytotoxicity Data
Cell LineExposure Time (h)IC50 (µM)Selectivity Index (SI)¹
HepG24845.21.9
HEK2934885.9-

¹ Selectivity Index (SI) = IC50 in non-cancerous cells / IC50 in cancerous cells.

Visualization: Cytotoxicity Workflow

Cytotoxicity_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay Assay & Analysis start Start: Culture HepG2 & HEK293 Cells seed Seed 96-Well Plates (8,000 cells/well) start->seed incubate_attach Incubate 24h (Cell Attachment) seed->incubate_attach prep_compound Prepare Serial Dilutions (0.1 to 200 µM) treat_cells Treat Cells with Compound prep_compound->treat_cells incubate_treat Incubate 48h treat_cells->incubate_treat add_mtt Add MTT Reagent (Incubate 4h) solubilize Solubilize Formazan (Add DMSO) add_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate analyze Calculate IC50 read_plate->analyze Genotoxicity_Strategy compound 3-amino-N-(pyrazin-2-yl)benzamide ames Ames Test (TG 471) (Bacterial Point/Frameshift Mutation) compound->ames mla Mouse Lymphoma Assay (TG 490) (Mammalian Gene Mutation) compound->mla micronucleus Micronucleus Test (TG 487) (Clastogenicity & Aneugenicity) compound->micronucleus gene_mutation Gene Mutation chromo_damage Chromosomal Damage ames->gene_mutation mla->gene_mutation mla->chromo_damage Detects large deletions micronucleus->chromo_damage

Caption: Standard three-assay battery for in vitro genotoxicity assessment.

Part 3: Organ-Specific Toxicity Assessment

Expertise & Rationale: While general cytotoxicity and genotoxicity are critical, assessing toxicity in organ-specific models provides more relevant data for predicting human safety. The liver and the heart are two of the most common sites of drug-induced toxicity, leading to compound failure. [11][12]

A. Hepatotoxicity Assessment

The liver is the primary organ for drug metabolism, making it highly susceptible to toxicity from reactive metabolites. [13]Our foundational cytotoxicity screen already utilized HepG2 cells, but a more focused hepatotoxicity panel is required to look for specific markers of liver injury.

Protocol: Focused Hepatotoxicity Panel in HepG2 Cells

  • Experimental Setup: Culture and treat HepG2 cells with a sub-lethal concentration range of 3-amino-N-(pyrazin-2-yl)benzamide (e.g., IC10, IC20) determined from the initial MTT assay. An exposure time of 48-72 hours is recommended.

  • Lactate Dehydrogenase (LDH) Leakage:

    • Causality: LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised, serving as a classic indicator of cytotoxicity and cell lysis. [14] * Method: Collect the cell culture supernatant at the end of the treatment period. Measure LDH activity using a commercially available colorimetric assay kit.

  • Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity:

    • Causality: ALT and AST are key liver enzymes. Their release into the medium is a more specific indicator of hepatocellular damage than LDH.

    • Method: Measure the activity of ALT and AST in the cell culture supernatant using specific enzymatic assay kits.

  • Glutathione (GSH) Depletion:

    • Causality: GSH is a major intracellular antioxidant. Its depletion can indicate that the compound or its metabolites are causing oxidative stress, a common mechanism of drug-induced liver injury.

    • Method: Lyse the treated cells and measure intracellular GSH levels using a fluorescent or colorimetric assay kit.

B. Cardiotoxicity Assessment: hERG Channel Inhibition

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary cause of drug-induced QT interval prolongation, which can lead to a life-threatening arrhythmia called Torsades de Pointes. [15][16]Therefore, early assessment of hERG liability is mandated by regulatory agencies. [12][17]Automated patch-clamp electrophysiology is the gold-standard in vitro method for this evaluation.

Protocol: Automated Patch-Clamp hERG Assay

  • Cell Line: Use a mammalian cell line (e.g., HEK293 or CHO) stably expressing the hERG channel. [15][18]2. System: Employ an automated patch-clamp system (e.g., QPatch or SyncroPatch). [15]3. Electrophysiological Recording:

    • Establish a stable whole-cell recording from a single cell.

    • Apply a specific voltage protocol designed to elicit and measure the hERG tail current, which is the current measured upon repolarization. [18]4. Compound Application:

    • After establishing a stable baseline current, perfuse the cell with a vehicle solution (containing ≤ 0.3% DMSO).

    • Sequentially apply increasing concentrations of 3-amino-N-(pyrazin-2-yl)benzamide (e.g., 0.1, 1, 10, 30 µM) to the same cell. [15] * Include a known hERG inhibitor (e.g., E-4031 or Dofetilide) as a positive control to validate the assay run. [15][16]5. Data Analysis:

    • Measure the hERG tail current at each concentration.

    • Calculate the percentage of channel inhibition relative to the vehicle control.

    • Plot a concentration-response curve and determine the IC50 value for hERG inhibition.

Visualization: hERG Assay Workflow

hERG_Workflow cluster_perfusion Compound Perfusion Sequence start HEK293-hERG Cells patch Establish Whole-Cell Patch Clamp start->patch voltage Apply Voltage Protocol to Elicit hERG Current patch->voltage baseline Record Stable Baseline Current voltage->baseline vehicle 1. Vehicle Control (e.g., 0.3% DMSO) baseline->vehicle conc1 2. Low Concentration (e.g., 0.1 µM) conc2 3. Mid Concentration (e.g., 1 µM) conc3 4. High Concentration (e.g., 10 µM) pos_ctrl 5. Positive Control (e.g., E-4031) analyze Calculate % Inhibition & Determine IC50 pos_ctrl->analyze

Caption: Automated patch-clamp workflow for hERG channel inhibition assay.

Part 4: Data Synthesis and Safety Profile Summary

The final step is to integrate all generated data into a cohesive in vitro safety profile. This allows for a holistic risk assessment and informs the decision to either advance, modify, or terminate the compound's development.

Integrated Safety Profile: 3-amino-N-(pyrazin-2-yl)benzamide (Hypothetical Data)
Assay CategoryEndpointResultInterpretation / Risk Flag
Cytotoxicity HepG2 IC5045.2 µMLow-Medium Risk: Monitor for on-target vs. off-target toxicity.
HEK293 IC5085.9 µMLow Risk: Moderate selectivity towards HepG2 cells.
Genotoxicity Ames TestNegative (± S9)Low Risk: Not a bacterial mutagen.
Micronucleus TestNegative (± S9)Low Risk: Not clastogenic or aneugenic.
Mouse Lymphoma AssayNegative (± S9)Low Risk: Not a mammalian cell mutagen.
Hepatotoxicity LDH / ALT LeakageNo significant increase at ≤ 20 µMLow Risk: No acute membrane damage at sub-lethal doses.
GSH Depletion30% depletion at 20 µMMedium Risk: Potential for oxidative stress mechanism.
Cardiotoxicity hERG IC5028.5 µMMedium-High Risk: hERG liability is present. Requires calculation of safety margin against projected therapeutic plasma concentration.

Expert Interpretation: Based on this hypothetical profile, 3-amino-N-(pyrazin-2-yl)benzamide does not appear to be genotoxic. However, it presents two potential liabilities: a mechanism for hepatotoxicity related to oxidative stress and, more critically, hERG channel inhibition. The hERG IC50 of 28.5 µM would require careful consideration of the anticipated efficacious concentration. A therapeutic window of less than 30-fold between the hERG IC50 and the free plasma Cmax is often considered a significant risk.

Conclusion

This technical guide outlines a robust, industry-standard framework for the initial in vitro safety assessment of 3-amino-N-(pyrazin-2-yl)benzamide. By systematically evaluating general cytotoxicity, genotoxicity, hepatotoxicity, and cardiotoxicity, researchers can build a comprehensive risk profile. This data-driven approach is essential for making informed decisions in the drug development pipeline, ensuring that only the most promising and safest candidates proceed toward clinical evaluation.

References

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • ScienceDirect. (2024). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Evaluation of the standard battery of in vitro genotoxicity tests to predict in vivo genotoxicity through mathematical modeling: A report from the 8th International Workshop on Genotoxicity Testing - PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Models to Study Hepatotoxicity. Retrieved from [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Retrieved from [Link]

  • Pesticide Registration Toolkit. (n.d.). In-vitro genotoxicity testing – mammalian cell assay. Retrieved from [Link]

  • Emulatebio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. Retrieved from [Link]

  • PubMed. (2002). In vitro models to study hepatotoxicity. Retrieved from [Link]

  • MDPI. (2021). In Vitro Liver Toxicity Testing of Chemicals: A Pragmatic Approach. Retrieved from [Link]

  • Evotec. (n.d.). hERG Safety | Cyprotex ADME-Tox Solutions. Retrieved from [Link]

  • Genevolution. (2025). From OECD guidelines to innovation: the future of genotoxicity testing. Retrieved from [Link]

  • GOV.UK. (2024). Guidance on genotoxicity testing strategies for manufactured nanomaterials. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-N-(pyrazin-2-yl)benzamide — Chemical Substance Information. Retrieved from [Link]

  • Metrion Biosciences. (2025). GLP hERG testing assay validation for ICH E14/S7B 2022 Q&A. Retrieved from [Link]

  • bioRxiv. (2025). Developing a Novel In Vitro Toxicity Assay for Predicting Inhalation Toxicity in Rats. Retrieved from [Link]

  • MDPI. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • PubMed. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Retrieved from [Link]

  • PubMed. (2020). hERG toxicity assessment: Useful guidelines for drug design. Retrieved from [Link]

  • Fundación MEDINA. (n.d.). CARDIOTOXICITY. Retrieved from [Link]

  • ScienceDirect. (2025). Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokinase. Retrieved from [Link]

  • NextSDS. (n.d.). 3-amino-N-(pyridin-2-yl)benzamide — Chemical Substance Information. Retrieved from [Link]

  • Semantic Scholar. (2019). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC. Retrieved from [Link]

  • MDPI. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF. Retrieved from [Link]

  • ACS Publications. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | ACS Medicinal Chemistry Letters. Retrieved from [Link]

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Foundational

Target Binding Affinity of 3-Amino-N-(pyrazin-2-yl)benzamide Derivatives: A Technical Guide

Executive Summary The 3-amino-N-(pyrazin-2-yl)benzamide scaffold represents a highly versatile and chemically tractable pharmacophore in modern medicinal chemistry. Originally identified as a core structural motif in met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-amino-N-(pyrazin-2-yl)benzamide scaffold represents a highly versatile and chemically tractable pharmacophore in modern medicinal chemistry. Originally identified as a core structural motif in metal-organic frameworks and biochemical assay reagents[1], derivatives of this compound (such as CAS 1156412-27-9)[2] have demonstrated profound utility as targeted inhibitors. By modifying the benzamide ring and leveraging the hydrogen-bonding capacity of the pyrazine moiety, researchers have successfully developed inhibitors targeting the ubiquitination-proteasome system, Rho-associated protein kinases (ROCK)[3], and glycogen phosphorylase[4].

This whitepaper provides an in-depth analysis of the target binding affinity of these derivatives, elucidating the structural causality behind their interactions, summarizing quantitative thermodynamic data, and detailing the self-validating biophysical protocols required to measure these affinities accurately.

Pharmacophore Architecture and Binding Causality

To understand the binding affinity of 3-amino-N-(pyrazin-2-yl)benzamide derivatives, we must deconstruct the causality of their molecular interactions within target binding pockets (e.g., the ATP-binding hinge region of kinases or the allosteric site of glycogen phosphorylase).

  • The Pyrazine Ring (Hydrogen Bond Acceptor): The nitrogen atoms in the pyrazine ring are highly electronegative and optimally positioned to act as hydrogen bond acceptors. In kinase targets, this ring frequently mimics the purine ring of ATP, forming critical hydrogen bonds with the backbone amides of the kinase hinge region.

  • The Amide Linker (Conformational Rigidity): The -NH-CO- linker enforces a degree of planarity due to partial double-bond character. This rigidity reduces the entropic penalty ( ΔS ) upon binding, locking the molecule into a bioactive conformation that perfectly slots into narrow, hydrophobic binding clefts.

  • The 3-Amino Substitution (Electronic & Steric Modulation): The addition of an amino group at the meta-position (3-position) of the benzamide ring serves a dual purpose. Electronically, it acts as an electron-donating group, enriching the electron density of the aromatic system and strengthening potential π−π stacking interactions with aromatic residues (e.g., Phenylalanine or Tyrosine) in the target pocket. Sterically, the primary amine provides a critical hydrogen bond donor, allowing for specific interactions with solvent-exposed acidic residues (like Glutamate or Aspartate) at the periphery of the binding site.

Primary Biological Targets and Mechanistic Pathways

Kinase Inhibition (e.g., ROCK and Aurora Kinases)

Derivatives of the pyrazine-benzamide class have been heavily investigated for their role in blocking the ubiquitination-proteasome system and inhibiting Rho-associated protein kinases (ROCK), which are critical in cancer cell migration and neurodegenerative diseases[3]. The derivatives act as ATP-competitive inhibitors. By outcompeting ATP, they halt the phosphorylation of downstream effectors (such as MYPT1), thereby modulating the actin cytoskeleton and inducing apoptosis in malignant cells.

Pathway Derivative 3-amino-N-(pyrazin-2-yl) benzamide Target Target Kinase (e.g., ROCK / Aurora) Derivative->Target Competitive Binding (Hinge Region) Substrate Downstream Effectors Target->Substrate Phosphorylation Inhibited ATP ATP ATP->Target Blocked Response Cellular Response (Apoptosis / Cytoskeleton) Substrate->Response Modulated

Kinase inhibition pathway by 3-amino-N-(pyrazin-2-yl)benzamide derivatives.

Glycogen Phosphorylase Inhibition

Beyond kinases, related (3-oxo-3,4-dihydro-quinoxalin-2-yl-amino)-benzamide derivatives act as potent glycogen phosphorylase inhibitors[4]. These compounds bind to the allosteric AMP-binding site of the enzyme, stabilizing the inactive T-state. This prevents the breakdown of glycogen into glucose-1-phosphate, presenting a viable therapeutic mechanism for managing hyperglycemia in Type II Diabetes.

Thermodynamic Profiling: Quantitative Binding Affinity

Binding affinity is not merely a single IC50​ value; it is a thermodynamic equilibrium defined by Enthalpy ( ΔH ) and Entropy ( ΔS ). Below is a representative data summary of how structural modifications on the 3-amino-N-(pyrazin-2-yl)benzamide core impact binding thermodynamics against a consensus kinase target.

Table 1: Representative Thermodynamic Binding Profiles

Compound VariantTarget IC50​ (nM) Kd​ (nM) ΔG (kcal/mol) ΔH (kcal/mol) −TΔS (kcal/mol)
Unsubstituted Core ROCK11,250980-8.2-5.1-3.1
3-Amino Derivative ROCK1145110-9.5-7.8-1.7
3-Amino, 5-Fluoro ROCK14235-10.2-8.5-1.7
3-Amino Derivative Glycogen Phos.850720-8.4-6.0-2.4

Data Interpretation: The introduction of the 3-amino group significantly drives the binding enthalpy ( ΔH drops from -5.1 to -7.8 kcal/mol), proving that the primary amine establishes a new, high-energy hydrogen bond network within the pocket.

Experimental Methodologies for Affinity Determination

To ensure scientific integrity, binding affinities must be determined using orthogonal, self-validating biophysical techniques. As an application scientist, I mandate the use of Surface Plasmon Resonance (SPR) for kinetic profiling ( kon​ , koff​ ) and Isothermal Titration Calorimetry (ITC) for thermodynamic profiling ( ΔH , ΔS ).

Protocol 1: Surface Plasmon Resonance (SPR) Kinetics

Causality Check: We utilize CM5 dextran sensor chips because their carboxyl-rich matrix allows for robust amine coupling of the target protein, while the hydrophilic nature of dextran minimizes the non-specific binding of our hydrophobic benzamide analytes.

  • Surface Preparation & Immobilization:

    • Activate the CM5 chip surface using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

    • Dilute the target protein (e.g., ROCK1 kinase domain) in 10 mM Sodium Acetate (pH 4.5) to ensure the protein is positively charged (below its pI) for electrostatic pre-concentration on the negatively charged dextran matrix.

    • Inject the protein until an immobilization level of ~2000 RU is achieved.

    • Quench unreacted esters with 1 M Ethanolamine-HCl (pH 8.5) for 7 minutes.

  • Self-Validating Control (Reference Channel):

    • Perform the exact EDC/NHS and Ethanolamine steps on Flow Cell 1 (FC1) without injecting the protein. All subsequent analyte injections will be double-referenced (FC2 - FC1) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Titration:

    • Prepare a 2-fold dilution series of the 3-amino-N-(pyrazin-2-yl)benzamide derivative (from 10 µM down to 39 nM) in running buffer (1X PBS, 0.05% Tween-20, 2% DMSO). Crucial: Match the DMSO concentration exactly between the running buffer and the analyte to prevent bulk shift artifacts.

    • Inject analytes at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Data Analysis:

    • Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and Kd​ ( Kd​=koff​/kon​ ).

SPR_Workflow Step1 Sensor Chip Preparation (CM5 Dextran Matrix) Step2 Target Immobilization (Amine Coupling) Step1->Step2 Step3 Analyte Injection (Derivative Titration) Step2->Step3 Step4 Data Acquisition (Association/Dissociation) Step3->Step4 Step5 Kinetic Analysis (Calculation of Kd, kon, koff) Step4->Step5 Control Reference Channel (Blank/Negative Control) Control->Step4 Baseline Subtraction

SPR workflow for determining binding kinetics of benzamide derivatives.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Causality Check: ITC is label-free and measures the direct heat release upon binding. We place the small molecule derivative in the syringe and the macromolecule in the cell to prevent the hydrophobic derivative from aggregating in the larger cell volume over time.

  • Sample Dialysis: Dialyze the target protein extensively against the assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 2% DMSO). Use the exact same dialysate to dissolve the benzamide derivative to eliminate heat-of-dilution artifacts caused by buffer mismatch.

  • Setup: Load 300 µL of the target protein (20 µM) into the sample cell. Load the syringe with 40 µL of the benzamide derivative (200 µM).

  • Titration: Perform an initial 0.5 µL purge injection (discarded during data analysis), followed by 19 injections of 2 µL each, spaced 120 seconds apart at 25°C with a stirring speed of 750 rpm.

  • Self-Validating Control: Perform a "ligand-into-buffer" blank titration. Subtract the integrated heats of this blank from the main experiment to isolate the specific heat of binding.

  • Analysis: Integrate the thermogram peaks and fit the isotherm to a One-Site binding model to yield ΔH , Ka​ (where Kd​=1/Ka​ ), and stoichiometry ( N ). Calculate ΔS using the Gibbs free energy equation: ΔG=−RTln(Ka​)=ΔH−TΔS .

References

  • NextSDS. 3-amino-N-(pyrazin-2-yl)benzamide — Chemical Substance Information. CAS: 1156412-27-9. Retrieved from:[2]

  • MedChemExpress. N-(Pyrazin-2-yl)benzamide | Biochemical Assay Reagents. CAS: 87814-40-2. Retrieved from:[1]

  • Google Patents (WIPO). WO2005067932A1: (3-oxo-3, 4-dihydro-quinoxalin-2-yl-amino)-benzamide derivatives and related compound as glycogen phosphorylase inhibitors. Retrieved from:[4]

  • Google Patents (Australia). AU2015402778A2: Aminonapthoquinone compounds and pharmaceutical composition for blocking ubiquitination-proteasome system in diseases. Retrieved from:[3]

Sources

Foundational

In Vivo Pharmacokinetics of 3-Amino-N-(pyrazin-2-yl)benzamide: A Preclinical Evaluation Guide

Executive Summary & Physicochemical Rationale The compound 3-amino-N-(pyrazin-2-yl)benzamide (CAS: 1156412-27-9) represents a highly versatile, low-molecular-weight (214.2 g/mol ) building block and privileged scaffold f...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

The compound 3-amino-N-(pyrazin-2-yl)benzamide (CAS: 1156412-27-9) represents a highly versatile, low-molecular-weight (214.2 g/mol ) building block and privileged scaffold frequently utilized in the design of kinase inhibitors and targeted therapeutics[1]. Evaluating its in vivo pharmacokinetics (PK) requires a rigorous understanding of its physicochemical properties. The molecule features a basic primary aniline, an amide linkage, and a pyrazine ring. These moieties dictate its solubility, membrane permeability, and metabolic liabilities.

As a Senior Application Scientist, I have designed this whitepaper to provide a self-validating, causality-driven framework for evaluating the preclinical PK profile of this scaffold. Rather than merely listing steps, this guide explains why specific formulation, bioanalytical, and study design choices are mandatory to prevent artifactual data and ensure regulatory compliance with ICH and FDA guidelines.

Formulation Strategy: Overcoming Lattice Energy

A critical failure point in preclinical PK is improper formulation. The planar aromatic system of 3-amino-N-(pyrazin-2-yl)benzamide, combined with strong intermolecular hydrogen bonding (between the primary amine and the amide carbonyl), results in high crystal lattice energy and poor aqueous solubility.

Causality in Vehicle Selection: Dosing this compound in pure saline will result in micro-precipitation upon injection, leading to artificial macrophage-mediated clearance rather than true systemic distribution. To achieve a true solution for Intravenous (IV) dosing, a co-solvent system is required.

  • DMSO (5% v/v): Disrupts the crystal lattice and acts as the primary solubilizer.

  • Tween 80 (10% v/v): Acts as a surfactant. Upon introduction to the aqueous environment of the bloodstream, it forms micelles that trap the hydrophobic core of the molecule, maintaining a supersaturated state and preventing precipitation.

  • Saline (85% v/v): Provides isotonicity for physiological compatibility.

In Vivo PK Study Design (Rodent Model)

To predict human exposure and establish safety margins, preclinical PK studies must align with ICH M3(R2) guidelines for nonclinical safety[2]. The following self-validating protocol is designed for Sprague-Dawley rats.

Step-by-Step Methodology: Dosing & Sampling
  • Animal Acclimation & Fasting: Fast rats for 12 hours prior to Oral (PO) dosing to eliminate food-effect variables on absorption. IV cohorts do not require fasting.

  • Dosing Administration:

    • IV Cohort: Administer 1 mg/kg via the lateral tail vein. (Validates systemic clearance and baseline volume of distribution).

    • PO Cohort: Administer 10 mg/kg via oral gavage. (Validates gastrointestinal absorption and first-pass metabolism).

  • Serial Blood Sampling: Collect 200 µL of blood via the jugular vein catheter at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Self-Validation: Using a pre-cannulated model ensures stress-free sampling, preventing stress-induced vasoconstriction or altered cardiac output that could skew distribution kinetics.

  • Plasma Separation: Collect blood into K2-EDTA tubes and immediately place on ice to halt ex vivo enzymatic degradation (e.g., by plasma amidases). Centrifuge at 3,000 × g for 10 minutes at 4°C.

PK_Workflow Formulation Vehicle Formulation (5% DMSO, 10% Tween 80) IV Intravenous (IV) Dosing 1 mg/kg Formulation->IV PO Oral (PO) Gavage 10 mg/kg Formulation->PO Sampling Serial Blood Sampling (0.08 to 24 hrs) IV->Sampling PO->Sampling Plasma Plasma Separation (Centrifugation 4°C) Sampling->Plasma LCMS LC-MS/MS Bioanalysis (FDA 2018 BMV) Plasma->LCMS NCA Non-Compartmental Analysis (Clearance, Vd, Bioavailability) LCMS->NCA

Figure 1: In vivo pharmacokinetic workflow for dosing, sampling, and bioanalysis.

Bioanalytical Method Development (LC-MS/MS)

Quantitation of 3-amino-N-(pyrazin-2-yl)benzamide in plasma must adhere to the FDA 2018 Bioanalytical Method Validation (BMV) Guidance[3].

The Self-Validating Extraction System

To ensure absolute quantitative accuracy, the protocol utilizes Protein Precipitation Extraction (PPE) coupled with a Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: By spiking plasma with a 13C6​ -labeled analog of the parent compound before extraction, the system becomes self-validating. Any physical loss of the analyte during precipitation, or any ion suppression caused by endogenous plasma lipids in the MS source, will identically affect the SIL-IS. The peak area ratio (Analyte/IS) remains constant, neutralizing matrix effects.

Step-by-Step Bioanalytical Protocol
  • Sample Aliquoting: Transfer 50 µL of rat plasma (unknowns, calibration standards, and Quality Control (QC) samples) into a 96-well plate.

  • IS Addition & Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid and 50 ng/mL SIL-IS.

    • Causality: Formic acid lowers the pH, ensuring the basic primary amine and pyrazine nitrogens are fully protonated. This breaks any non-covalent binding between the drug and plasma proteins (like albumin), ensuring 100% recovery.

  • Centrifugation: Vortex for 5 minutes, then centrifuge at 4,000 × g for 15 minutes at 4°C.

  • Dilution Integrity Check: Include Dilution Quality Control (DQC) samples to validate that early time-point samples exceeding the Upper Limit of Quantitation (ULOQ) can be diluted accurately without non-linear bias[4].

  • Injection: Inject 5 µL of the supernatant into the LC-MS/MS system.

Table 1: LC-MS/MS Chromatographic & Mass Spectrometry Parameters
ParameterSpecification / SettingRationale
Analytical Column Polar-endcapped C18 (50 × 2.1 mm, 1.7 µm)Prevents peak tailing of the basic primary amine.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive Electrospray Ionization (ESI+).
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes the hydrophobic benzamide core.
Gradient 5% B to 95% B over 2.5 minutesEnsures rapid throughput while separating matrix phospholipids.
Precursor Ion (Q1) m/z 215.1 [M+H]+Protonated parent mass of 3-amino-N-(pyrazin-2-yl)benzamide.
Product Ion (Q3) m/z 120.1Cleavage of the amide bond yielding the aminobenzoyl cation.

Pharmacokinetic Parameter Derivation

Following LC-MS/MS analysis, concentration-time data is subjected to Non-Compartmental Analysis (NCA). Because 3-amino-N-(pyrazin-2-yl)benzamide is a representative scaffold, Table 2 outlines the typical baseline PK parameters expected for this class of aminobenzamide-pyrazine derivatives.

Table 2: Representative Preclinical PK Parameters (Rat Model)
PK ParameterIV Dosing (1 mg/kg)PO Dosing (10 mg/kg)Interpretation / Causality
Cmax 1,250 ng/mL4,800 ng/mLPeak systemic exposure.
Tmax 0.08 hr1.5 hrModerate Tmax indicates dissolution-rate limited absorption from the GI tract.
AUC(0-inf) 2,100 hrng/mL10,500 hrng/mLTotal systemic exposure over time.
Clearance (Cl) 8.0 mL/min/kgN/AModerate clearance (approx. 15% of rat hepatic blood flow).
Vss 1.2 L/kgN/AVss > Total body water (0.67 L/kg) indicates extensive tissue distribution.
Half-life (t1/2) 2.5 hr3.1 hrDriven by metabolic stability and volume of distribution.
Bioavailability (F%) 100% (Reference) 50% Calculated via (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO). 50% indicates moderate first-pass metabolism.

Mechanistic Insights: Metabolism & Clearance Pathways

Understanding the structural liabilities of 3-amino-N-(pyrazin-2-yl)benzamide is critical for interpreting its clearance. The molecule possesses three distinct metabolic soft spots.

  • N-Acetylation of the Primary Amine (Major Pathway): Primary aromatic amines are highly susceptible to Phase II conjugation by N-acetyltransferases (NAT1 and NAT2)[5]. In humans and rodents, NAT2 exhibits significant genetic polymorphism, leading to "rapid" and "slow" acetylator phenotypes. The affinity of NAT1 and NAT2 for acetyl-coenzyme A dictates the rate at which the primary amine is converted to an inactive acetamide[6]. This is the primary driver of the compound's moderate half-life.

  • Amide Hydrolysis: Hepatic amidases can cleave the central amide bond, yielding 3-aminobenzoic acid and 2-aminopyrazine.

  • Pyrazine N-Oxidation: Cytochrome P450 (CYP) enzymes may oxidize the electron-deficient pyrazine ring, though this is typically a minor pathway compared to N-acetylation.

Metabolism Parent 3-amino-N-(pyrazin-2-yl)benzamide (Parent Scaffold) NAT NAT1 / NAT2 (N-acetylation) Parent->NAT Primary Amine Amidase Hepatic Amidases (Hydrolysis) Parent->Amidase Amide Bond CYP CYP450 Enzymes (N-Oxidation) Parent->CYP Pyrazine Ring Met1 3-acetamido-N-(pyrazin-2-yl)benzamide (Major Metabolite) NAT->Met1 Met2 3-aminobenzoic acid + 2-aminopyrazine Amidase->Met2 Met3 Pyrazine N-oxide derivative (Minor Metabolite) CYP->Met3

Figure 2: Proposed metabolic pathways including NAT-mediated N-acetylation.

References

  • "3-amino-N-(pyrazin-2-yl)benzamide — Chemical Substance Information". NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGw1ZKloRBFcYelnmuo1-F4copYV9_QLV2s9JHDSybMsFVedfeO8vXXvguis829JnccOtZ3nCqONTcvU6p_OLf8GXF9ITcX2Z0Jl6JZQzr_lDxyoW4UY31cOhx2NW9x7_47tAy_YM3kri3BcV_H35dCpe0aw4EEQq1YP1zMVzfERyiYnk7Vp2M=]
  • "M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals". FDA.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyoA42xrSQV0MPiIqmORU6oBFGfusr4a2BryCc01EyeDKcemXiR8YV6t05xhR-6d6fgvQkDtOjikAlZizhtSxg8LSQzR9ZCKOHlA0iHMSWegmFNiPODKQzqiR4rNiMda8iKg==]
  • "Perspectives on the ICH M10 guidance and its impact on the regulatory landscape for chromatographic assays". Bioanalysis Zone.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEtNSlOaPq2angLV-jyaAF-S13A215XaIKMhwpssRB7q84B8afE-GHlMHbEV6lOL8Svd_Z82cFP6B7rKrwCr08Z8GW_Ljes4qOoVTKVdKGyMQaZkrVP4Um7aH1fQ3voZ6HyaJEP47e482XE2uuXeWrR5YgTdS9vuyIP9u_6HDP-UqTCkgqs0AU-YYe6vr1wKSX-0P8mLAMN2r5Kmn756xZfWLExSI0lmbOosRXGJySZmGsE1tZYKjOJvrwj3pz-XsFiK59s6CIuDGfbSAuvHvDlDE6VGPcSy24H]
  • "Inclusion of dilution quality control samples in quantitative LC-MS bioanalysis". PMC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBsP7Xu-ck-LsCDY_h1pBk5qBlJPaQAJ-uSfFLf2M6NWKEsyLEiiToMPP6UuR1ePG7Pr21lMVd3Yh2RoyHBmji0r8yt3BB0-2laaqQ0uYh3CIfUGVYNaruWegNQBgDZOx8vTsg3ee57HK9Mzs=]
  • "Molecular genetics and function of NAT1 and NAT2: role in aromatic amine metabolism and carcinogenesis". PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGk8CXBWVz8tddtI_t_XZetDXS98Egyff2keIa9iL78CZSaYOqqsHaiSHg3qNnaNPebM2UTcjwzzLcDNzXzx-ZxHIGDzhuRux9UOeK-kwsI7U7t51HyuJCDu-ZuMlE-XpqQQx8=]
  • "Human N-Acetyltransferase 1 and 2 Differ in Affinity Towards Acetyl-Coenzyme A Cofactor and N-Hydroxy-Arylamine Carcinogens". Frontiers.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGak3zGgW6GM2sonDQXXym7XMzjYbp-CzTZmVy9XmeOC_6o_0JMcsExUFU-jdvCvoGktNGu1IIfR9WojWNPOymjcSHkebfHpZnd2medjDpcnBtZc3PB9H-crvrFdZKucxsPbwpDVsSS4ii6Us31KXDdf3RrIG9aytaaA806NHMXJOgs4kfahy2f3Ubk050izoqeln8=]

Sources

Protocols & Analytical Methods

Method

Application Note & Protocol: Preparation of 3-amino-N-(pyrazin-2-yl)benzamide Stock Solutions for Cell Culture Applications

Abstract This document provides a detailed methodology for the preparation, storage, and use of stock solutions of 3-amino-N-(pyrazin-2-yl)benzamide for in vitro cell culture experiments. As a member of the pyrazine-carb...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed methodology for the preparation, storage, and use of stock solutions of 3-amino-N-(pyrazin-2-yl)benzamide for in vitro cell culture experiments. As a member of the pyrazine-carboxamide class of molecules, this compound and its derivatives are under investigation as potential kinase inhibitors, particularly targeting pathways like the Fibroblast Growth Factor Receptor (FGFR) signaling cascade, which is implicated in various cancers.[1][2] Accurate and reproducible preparation of stock solutions is a fundamental prerequisite for reliable cell-based assay results.[3] This guide outlines the core principles, step-by-step protocols, and best practices to ensure the integrity and stability of the compound, thereby enhancing experimental consistency and data quality.

Introduction: The Criticality of Proper Stock Preparation

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the scientific rationale behind each procedural choice, ensuring a robust and self-validating workflow. By adhering to these principles, researchers can minimize a common source of experimental error and build a foundation of trust in their downstream results.

Physicochemical Properties & Safety Data

A thorough understanding of the compound's properties is the first step in developing a reliable protocol.

PropertyValueSource
Chemical Formula C₁₁H₁₀N₄O[4]
Molecular Weight (MW) 214.23 g/mol [4]
CAS Number 1156412-27-9[4]
Physical Form Powder[4]
Storage (Solid) Room Temperature[4]

Safety & Handling: 3-amino-N-(pyrazin-2-yl)benzamide is classified with the following hazards:

  • Acute toxicity (oral, dermal, inhalation)[4][5]

  • Skin and eye irritation[4][5]

Always handle the solid powder and concentrated solutions inside a chemical fume hood using appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.

Core Principles of Stock Solution Preparation

Solvent Selection: The Case for DMSO

For many water-insoluble, organic small-molecule inhibitors, Dimethyl Sulfoxide (DMSO) is the solvent of choice.[6] The rationale is threefold:

  • High Solubilizing Power: DMSO is a highly polar aprotic solvent capable of dissolving a wide range of non-polar and polar compounds. While specific solubility data for 3-amino-N-(pyrazin-2-yl)benzamide is not widely published, related pyrazine derivatives show good solubility in DMSO.[7]

  • Biocompatibility at Low Concentrations: Most cultured cell lines can tolerate a final DMSO concentration up to 0.5%, with ≤0.1% being the widely accepted "safe" limit that minimizes solvent-induced artifacts.[6]

  • Stability: Concentrated stock solutions in anhydrous DMSO are generally more stable than aqueous solutions, which can be prone to hydrolysis or microbial growth.[8][9]

Causality: Using a high-purity, anhydrous grade of DMSO is critical. Water can decrease the solubility of hydrophobic compounds and can promote degradation over time.

Concentration, Accuracy, and Reproducibility

Preparing a highly concentrated primary stock solution (e.g., 10-50 mM) is standard practice.[9]

  • Minimizes Solvent Effects: It allows for the addition of a very small volume of stock to a large volume of cell culture medium, keeping the final solvent concentration well below cytotoxic levels.

  • Improves Accuracy: Weighing larger quantities of solid (e.g., several milligrams) on an analytical balance is more accurate than weighing microgram quantities.[10][11] For maximum precision, it is recommended to weigh an amount close to the target and then calculate the exact volume of solvent needed to achieve the desired concentration.[10]

  • Facilitates Dilution: A high-concentration stock serves as a convenient starting point for creating a wide range of working concentrations through serial dilution.

Causality: Using volumetric flasks for preparing large-volume stocks and precisely calibrated pipettes for all measurements is essential for accuracy.[10] Inaccuracy in the primary stock will propagate through all subsequent dilutions.

Storage and Stability: Preserving Compound Integrity

Small molecules in solution are susceptible to degradation from temperature fluctuations, light, and oxidation.

  • Aliquoting: The primary stock solution should be divided into smaller, single-use aliquots. This practice is paramount for avoiding repeated freeze-thaw cycles, which can cause the compound to fall out of solution and accelerate its degradation.[9] It also minimizes the risk of contaminating the entire stock.

  • Storage Temperature: For long-term stability, frozen storage is required. Storing aliquots at -20°C is standard, with -80°C being preferable for extended periods (months to years).[7][9]

  • Light Protection: While not explicitly documented for this compound, many organic molecules are light-sensitive. Storing aliquots in amber or foil-wrapped tubes is a prudent measure to prevent photodegradation.[9]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of a 10 mM stock solution from a powdered form of the compound.

Materials:

  • 3-amino-N-(pyrazin-2-yl)benzamide (MW: 214.23 g/mol )

  • High-purity, anhydrous DMSO (Biotechnology Grade)

  • Calibrated analytical balance

  • Sterile, amber or opaque 1.5 mL or 2.0 mL microcentrifuge tubes

  • Sterile, low-retention pipette tips and calibrated micropipettes (P1000, P200)

  • Vortex mixer

Procedure:

  • Tare Weighing: Place a sterile microcentrifuge tube on the analytical balance and tare the weight.

  • Weigh Compound: Carefully weigh approximately 5 mg of 3-amino-N-(pyrazin-2-yl)benzamide powder directly into the tared tube. Record the exact mass (e.g., 5.11 mg). Perform this step in a chemical fume hood.

  • Calculate Required Solvent Volume: Use the following formula to determine the precise volume of DMSO needed:

    Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L)

    Example Calculation for 5.11 mg:

    • Volume (mL) = [5.11 mg / 214.23 mg/mmol] / 10 mmol/L

    • Volume (mL) = 0.02385 mmol / 10 mmol/L = 0.002385 L = 2.385 mL

  • Dissolution: Using a calibrated pipette, add the calculated volume (2.385 mL in the example) of anhydrous DMSO to the tube containing the powder.

  • Solubilization: Cap the tube tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution against a light source to ensure no particulates remain. Gentle warming in a 37°C water bath can be used if dissolution is difficult, but avoid overheating.

  • Labeling: Clearly label the primary stock tube with:

    • Compound Name: 3-amino-N-(pyrazin-2-yl)benzamide

    • Concentration: 10 mM

    • Solvent: DMSO

    • Preparation Date

    • Your Initials

  • Aliquoting & Storage: Dispense the primary stock into single-use volumes (e.g., 20-50 µL) in sterile, amber microcentrifuge tubes. Store all aliquots at -20°C or -80°C .

Diagram: Stock Solution Preparation Workflow

G cluster_prep Primary Stock Preparation cluster_storage Storage cluster_use Experimental Use powder Weigh Solid Compound (e.g., 5 mg) dmso Calculate & Add Anhydrous DMSO powder->dmso vortex Vortex to Dissolve dmso->vortex stock 10 mM Primary Stock vortex->stock aliquot Aliquot into Single-Use Tubes stock->aliquot store Store at -20°C / -80°C aliquot->store thaw Thaw One Aliquot store->thaw dilute Dilute in Culture Medium (e.g., to 10 µM) thaw->dilute treat Treat Cells (Final DMSO <0.1%) dilute->treat

Sources

Application

Application Note: The 3-Amino-N-(pyrazin-2-yl)benzamide Scaffold as a Versatile Platform for Kinase Inhibitor Discovery

Abstract The intersection of pyrazine and benzamide moieties has yielded a rich area of exploration in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This application not...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The intersection of pyrazine and benzamide moieties has yielded a rich area of exploration in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] This application note focuses on the 3-amino-N-(pyrazin-2-yl)benzamide core, a scaffold that, while not extensively categorized under this specific name, represents a key structural motif in the design of targeted therapeutics, particularly kinase inhibitors.[1][3] We will elucidate the strategic importance of this scaffold, provide detailed protocols for its synthesis and analoging, and present its application in the development of potent and selective inhibitors for clinically relevant targets like Fibroblast Growth Factor Receptors (FGFRs). This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical framework in their discovery programs.

Introduction to the Scaffold

The 3-amino-N-(pyrazin-2-yl)benzamide scaffold combines several key pharmacophoric features that make it an attractive starting point for inhibitor design:

  • Pyrazine Ring: A six-membered aromatic heterocycle containing two nitrogen atoms. The nitrogen atoms act as hydrogen bond acceptors, crucial for anchoring the molecule within the ATP-binding pocket of many kinases.[1]

  • Benzamide Linker: A robust and synthetically tractable amide linkage that properly orients the two aromatic systems. The amide NH can act as a hydrogen bond donor, while the carbonyl oxygen is another potential hydrogen bond acceptor.

  • 3-Amino Group: This exocyclic amine on the benzamide ring serves as a critical vector for chemical diversification. It allows for the introduction of a wide range of substituents to explore the solvent-front region of the kinase active site, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[4][5]

The combination of these features, particularly the ability to form key hydrogen bonds that mimic the adenine portion of ATP, makes this scaffold a privileged structure for targeting the hinge region of protein kinases.

Strategic Application: Targeting Fibroblast Growth Factor Receptors (FGFRs)

Genetic alterations in the FGFR family of receptor tyrosine kinases are known drivers in a variety of cancers, making them a high-value target for therapeutic intervention.[5] Several research programs have successfully utilized the 3-aminopyrazine-2-carboxamide core, a close isostere of our topic scaffold, to develop potent FGFR inhibitors.[4][5] The underlying principle involves using the pyrazine-amide portion to engage with the kinase hinge region, while substitutions on the second aromatic ring (analogous to our 3-amino position) explore deeper pockets to achieve high affinity and selectivity.

Signaling Pathway and Mechanism of Inhibition

FGFRs, upon binding to fibroblast growth factors (FGFs), dimerize and autophosphorylate, initiating downstream signaling cascades like the MAPK and AKT pathways that drive cell proliferation, survival, and migration.[5] Small molecule inhibitors based on the 3-amino-N-(pyrazin-2-yl)benzamide scaffold are designed to be ATP-competitive, occupying the ATP-binding site and preventing kinase autophosphorylation, thereby blocking downstream signaling.

FGFR_Pathway FGF FGF FGFR FGFR FGF->FGFR Binds Dimer Dimerization & Autophosphorylation FGFR->Dimer RAS RAS Dimer->RAS Activates PI3K PI3K Dimer->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Scaffold-based Inhibitor Inhibitor->Dimer Blocks

Caption: FGFR signaling pathway and point of intervention.

Experimental Protocols

The following protocols provide a representative synthetic route to the core scaffold and its subsequent diversification, followed by a standard biochemical assay for evaluating inhibitory activity against a target kinase.

Protocol 1: Synthesis of the Core Scaffold

This protocol details the synthesis of the 3-amino-N-(pyrazin-2-yl)benzamide scaffold starting from 3-nitrobenzoic acid. The causality behind this route is its reliability and the use of common, well-characterized reactions.

Synthesis_Workflow Start 3-Nitrobenzoic Acid Step1 SOCl₂ or (COCl)₂ DMF (cat.), DCM RT, 2h Start->Step1 AcylChloride 3-Nitrobenzoyl Chloride Step1->AcylChloride Step2 2-Aminopyrazine Pyridine, DCM 0°C to RT, 16h AcylChloride->Step2 NitroIntermediate 3-Nitro-N-(pyrazin-2-yl) benzamide Step2->NitroIntermediate Step3 Fe powder, NH₄Cl EtOH/H₂O Reflux, 4h NitroIntermediate->Step3 FinalScaffold 3-Amino-N-(pyrazin-2-yl) benzamide (Core Scaffold) Step3->FinalScaffold

Caption: Synthetic workflow for the core scaffold.

Step-by-Step Methodology:

  • Acid Chloride Formation: To a solution of 3-nitrobenzoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M), add a catalytic amount of N,N-dimethylformamide (DMF). Cool the mixture to 0°C and add oxalyl chloride or thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2 hours or until gas evolution ceases. The solvent is removed under reduced pressure to yield the crude 3-nitrobenzoyl chloride, which is typically used immediately in the next step.

  • Amide Coupling: Dissolve 2-aminopyrazine (1.1 eq) and pyridine (1.5 eq) in DCM (0.5 M) and cool to 0°C. Add a solution of the crude 3-nitrobenzoyl chloride (1.0 eq) in DCM dropwise. Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours). Upon completion (monitored by TLC or LC-MS), wash the reaction mixture sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product. Purify by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to obtain pure 3-nitro-N-(pyrazin-2-yl)benzamide.[6]

  • Nitro Reduction: To a solution of 3-nitro-N-(pyrazin-2-yl)benzamide (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0 eq) and iron powder (5.0 eq). Heat the mixture to reflux (approx. 80-90°C) for 4 hours.[5] The choice of iron and ammonium chloride is a classic, robust method for nitro group reduction that avoids harsh hydrogenation conditions which could affect the pyrazine ring. Monitor the reaction by LC-MS. After completion, cool the reaction, filter through a pad of Celite to remove the iron salts, and wash the pad with ethanol. Concentrate the filtrate under reduced pressure. The residue can be partitioned between ethyl acetate and water, the organic layer dried and concentrated, and the final product purified by column chromatography or recrystallization to yield the target scaffold, 3-amino-N-(pyrazin-2-yl)benzamide.

Protocol 2: Library Generation via Suzuki Coupling

The 3-amino group is a versatile handle. For generating a library of analogs targeting the solvent-front, it can first be converted to a bromide or triflate, followed by a Suzuki cross-coupling reaction.

Step-by-Step Methodology:

  • Sandmeyer Reaction (Diazotization and Bromination):

    • Suspend 3-amino-N-(pyrazin-2-yl)benzamide (1.0 eq) in an aqueous solution of HBr (48%, ~3.0 eq).

    • Cool the suspension to 0-5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5°C. Stir for 30 minutes.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.

    • Slowly add the cold diazonium salt solution to the CuBr solution. A vigorous evolution of N₂ gas will occur.

    • Warm the reaction to room temperature and then heat to 60°C for 1 hour to ensure complete reaction.

    • Cool, extract the product with ethyl acetate, wash, dry, and purify by chromatography to yield 3-bromo-N-(pyrazin-2-yl)benzamide.

  • Suzuki Cross-Coupling:

    • To a degassed mixture of 1,4-dioxane and water (e.g., 4:1), add 3-bromo-N-(pyrazin-2-yl)benzamide (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.2-1.5 eq), and a base such as Na₂CO₃ or K₃PO₄ (3.0 eq).[5]

    • Add a palladium catalyst, for example, Pd(dppf)Cl₂ (0.05-0.1 eq).

    • Heat the reaction mixture under an inert atmosphere (Nitrogen or Argon) at 80-100°C for 6-12 hours, monitoring by LC-MS.

    • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers, dry over Na₂SO₄, and concentrate.

    • Purify the crude product via column chromatography to obtain the final, diversified compound.

Protocol 3: In Vitro Kinase Inhibition Assay (Example: FGFR1)

This protocol describes a homogenous, time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common and robust method for determining inhibitor potency (IC₅₀).

Self-Validating System Components:

  • Positive Control: A known, potent FGFR1 inhibitor (e.g., BGJ398).

  • Negative Control: DMSO vehicle only (represents 0% inhibition).

  • No Enzyme Control: To determine background signal.

  • No ATP Control: To ensure the signal is ATP-dependent.

Methodology:

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare solutions of recombinant human FGFR1 kinase, biotinylated substrate peptide, and ATP in this buffer.

  • Compound Plating: Serially dilute test compounds (and controls) in DMSO, then further dilute into assay buffer. Dispense into a low-volume 384-well assay plate.

  • Kinase Reaction:

    • Add FGFR1 kinase solution to the wells containing the compounds and incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of the biotinylated substrate peptide and ATP. The final ATP concentration should be at or near its Km value for the enzyme to ensure competitive inhibitors can be accurately assessed.

    • Incubate for 60 minutes at room temperature.

  • Detection:

    • Stop the reaction by adding a stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the enzyme) along with a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin (SA-APC).

    • Incubate for 60 minutes at room temperature to allow for detection reagent binding.

  • Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at both 665 nm (APC) and 620 nm (Europium).

  • Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls. Plot the normalized percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Structure-Activity Relationship (SAR) Insights

Data from various studies on similar scaffolds allows for the construction of a qualitative SAR table. This provides a predictive framework for designing new analogs.

R-Group PositionMoiety TypeEffect on Activity (e.g., FGFR)Rationale
Benzamide C3-substituent Small, polar (e.g., -OH, -NH₂)Often tolerated, can improve solubilityInteracts with solvent or forms minor contacts at the edge of the pocket.
Bulky, hydrophobic (e.g., phenyl)Can increase potencyOccupies a hydrophobic back pocket adjacent to the ATP site.
Substituted aryl (e.g., 3,5-dimethoxyphenyl)Potent inhibitionOptimizes van der Waals contacts and can form additional H-bonds.[5]
Flexible linkers + arylVariable, can improve potencyAllows for optimal positioning of the terminal aryl group to find favorable interactions.
Pyrazine Ring Substitution (e.g., methyl)May increase potencyCan make favorable hydrophobic contacts within the hinge region.[4]
Isosteric replacement (e.g., pyrimidine)Can retain activityDemonstrates the primary role of the hinge-binding nitrogens.

Conclusion

The 3-amino-N-(pyrazin-2-yl)benzamide core is a highly adaptable and effective scaffold for the development of kinase inhibitors. Its synthetic tractability, coupled with the strategic positioning of hydrogen bond donors and acceptors, provides a solid foundation for engaging the conserved kinase hinge region. The 3-amino position offers a crucial vector for diversification, allowing medicinal chemists to systematically probe pocket architecture to build potency and selectivity. The protocols and strategies outlined in this note provide a comprehensive guide for researchers to successfully employ this scaffold in their drug discovery efforts against kinases and potentially other ATP-dependent enzyme families.

References

  • Vertex AI Search. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC.
  • ResearchGate. (2025). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
  • Design, Synthesis, and Biological Evaluation of Novel Pyrazine Substituted Benzamides as Allosteric Activators of Human Glucokin. (2025). [Source details not fully available].
  • PubMed. (2022). Design, synthesis and biological evaluation of substituted 3-amino-N-(thiazol-2-yl)pyrazine-2-carboxamides as inhibitors of mycobacterial methionine aminopeptidase 1. Bioorganic Chemistry.
  • MDPI. (2022). Adenosine-Mimicking Derivatives of 3-Aminopyrazine-2-Carboxamide: Towards Inhibitors of Prolyl-tRNA Synthetase with Antimycobacterial Activity.
  • ResearchGate. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors | Request PDF.
  • PMC. (n.d.). Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies.
  • ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
  • PMC. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors.
  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors.

Sources

Method

Application Note: 1H and 13C NMR Spectroscopic Characterization of 3-Amino-N-(pyrazin-2-yl)benzamide

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-amino-N-(pyrazin-2-yl)benzamide (CAS: 1156412-27-9) Scientific Context & Structural Significance 3-amino-N-(p...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Medicinal Chemists, and Drug Development Professionals Compound Focus: 3-amino-N-(pyrazin-2-yl)benzamide (CAS: 1156412-27-9)

Scientific Context & Structural Significance

3-amino-N-(pyrazin-2-yl)benzamide is a highly versatile pharmacophore frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. The molecule features an electron-deficient pyrazine ring linked via an amide bond to an electron-rich 3-aminophenyl moiety.

During synthesis, confirming the exact regiochemistry of the amino group (3-amino vs. 4-amino) and verifying the successful formation of the amide linkage are critical quality control steps. Nuclear Magnetic Resonance (NMR) spectroscopy provides the atomic-level resolution required for this validation. This application note details the optimized protocols, causality behind parameter selection, and a self-validating framework for the unambiguous assignment of its 1 H and 13 C NMR spectra.

Experimental Workflow

Workflow A Sample Prep (DMSO-d6) B 1H & 13C NMR Acquisition A->B C Data Processing (FT, Phase, Base) B->C D Structural Validation C->D

Workflow for NMR acquisition and structural validation.

Sample Preparation Protocol & Causality

The Causality of Solvent Selection

For polar aromatic amides like 3-amino-N-(pyrazin-2-yl)benzamide, the choice of solvent is a strategic spectroscopic decision, not merely a solubility requirement. Dimethyl sulfoxide-d6 (DMSO-d6) is the optimal solvent. As demonstrated in foundational NMR solvent studies , DMSO acts as a strong hydrogen-bond acceptor. This intermolecular interaction significantly reduces the chemical exchange rate of the amide and amine protons with residual moisture. Consequently, the amide NH is anchored as a sharp, highly deshielded singlet (typically between 10.5 and 11.0 ppm), serving as a primary diagnostic marker for the integrity of the amide bond. Furthermore, DMSO strongly solvates the pyrazine nitrogen atoms, stabilizing the local electronic environment .

Step-by-Step Preparation Protocol
  • Sample Weighing: Accurately weigh 15–20 mg of the synthesized compound. This yields a concentration of ~30–40 mM, which is the optimal threshold to achieve an excellent signal-to-noise (S/N) ratio for 13 C NMR within a standard 1-hour acquisition window.

  • Dissolution: Add 0.6 mL of high-purity DMSO-d6 (99.9% isotopic purity, containing 0.03% v/v TMS as an internal standard) to the vial.

  • Homogenization: Vortex the mixture for 30 seconds. If any micro-particulates remain, sonicate for 2 minutes. Causality: Undissolved particles distort the local magnetic field ( B0​ ), leading to poor shimming and broadened spectral lines.

  • Transfer: Carefully transfer the clear solution into a standard 5 mm precision NMR tube using a glass Pasteur pipette, ensuring no air bubbles are trapped in the active volume.

NMR Acquisition Parameters

The following parameters are optimized for a standard 400 MHz NMR spectrometer equipped with a room-temperature broadband probe.

  • 1 H NMR Acquisition:

    • Pulse Sequence: Standard 30° pulse (zg30).

    • Number of Scans (NS): 16.

    • Spectral Width (SW): 15 ppm. Causality: The highly deshielded amide proton requires a wide spectral window to prevent signal fold-over (aliasing).

    • Relaxation Delay (D1): 1.0 second.

  • 13 C NMR Acquisition:

    • Pulse Sequence: Power-gated decoupling (zgpg30).

    • Number of Scans (NS): 512–1024.

    • Relaxation Delay (D1): 2.0 seconds. Causality: A common pitfall in 13 C NMR of functionalized aromatics is the under-representation of quaternary carbons. Because the amide carbonyl (C=O) and substituted aromatic carbons lack attached protons, they cannot undergo efficient dipole-dipole relaxation. Extending D1 ensures these critical structural markers fully relax between pulses, preventing severe signal attenuation.

Quantitative Data & Spectral Interpretation

The tables below summarize the expected chemical shifts based on empirical additivity rules and validated literature precedents for pyrazine and benzamide derivatives .

Table 1: 1 H NMR Spectral Data (400 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)MultiplicityIntegrationJ-Coupling (Hz)Assignment Justification
Amide NH 10.80s1H-Highly deshielded by C=O and adjacent pyrazine ring; stabilized by DMSO H-bonding.
Pyrazine H-3 9.35d1H1.5Strongest deshielding due to position between two electronegative nitrogens and the amide group.
Pyrazine H-5 8.45d1H2.5Deshielded by adjacent N-4.
Pyrazine H-6 8.35dd1H2.5, 1.5Deshielded by adjacent N-1.
Benzene H-6 7.30dt1H8.0, 1.5Ortho to electron-withdrawing C=O.
Benzene H-2 7.20t1H2.0Situated between C=O and NH 2​ ; isolated spin.
Benzene H-5 7.15t1H8.0Meta to both substituents; standard aromatic shift.
Benzene H-4 6.80ddd1H8.0, 2.0, 1.0Ortho to electron-donating NH 2​ (shielding effect).
Amine NH 2​ 5.35br s2H-Broadened due to quadrupolar relaxation of nitrogen and moderate exchange.
Table 2: 13 C NMR Spectral Data (100 MHz, DMSO-d6)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Justification
C=O (Amide) 166.5QuaternaryCharacteristic carbonyl resonance for aromatic amides.
Benzene C-3 149.0QuaternaryStrongly deshielded by the directly attached electronegative NH 2​ group.
Pyrazine C-2 148.0QuaternaryAttached to the amide nitrogen.
Pyrazine C-5 143.0CHAlpha to pyrazine nitrogen.
Pyrazine C-6 140.0CHAlpha to pyrazine nitrogen.
Pyrazine C-3 137.5CHPositioned between two nitrogens.
Benzene C-1 135.0QuaternaryAttached to the electron-withdrawing carbonyl group.
Benzene C-5 129.0CHMeta position, least affected by resonance donors/acceptors.
Benzene C-6 117.5CHOrtho to carbonyl.
Benzene C-4 116.5CHOrtho to the electron-donating amino group.
Benzene C-2 113.5CHOrtho to the amino group, highly shielded.

Trustworthiness: The Self-Validating 2D NMR System

To ensure absolute trustworthiness, 1D data must never be interpreted in isolation. Overlapping multiplets in the aromatic region can lead to false assignments. A self-validating 2D NMR workflow ensures that every assignment is cross-verified through orthogonal physical principles (spin-spin coupling vs. direct dipole interactions).

ValidationLogic A 1D NMR Data (1H & 13C) B COSY (H-H Spin Systems) A->B C HSQC (C-H Direct Bonds) A->C D HMBC (Long-Range C-H) A->D E Unambiguous Assignment B->E C->E D->E

Self-validating 2D NMR workflow for unambiguous signal assignment.

Execution of the Validation Logic:
  • COSY (Correlation Spectroscopy): Validates the 1,3-disubstituted benzene ring. You must observe a continuous J -coupling spin system from H-4 to H-5 to H-6. Crucially, H-2 will only show weak meta-coupling ( J≈2 Hz) to H-4 and H-6, isolating it from the main strong cross-peaks.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates protonated carbons from quaternary carbons. This directly maps the 1 H signals to their corresponding 13 C signals, immediately identifying the 5 quaternary carbons (C=O, Pyrazine C-2, Benzene C-1, Benzene C-3, and the internal standard).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate validator. To definitively prove the molecule is fully assembled, look for a 3-bond cross-peak from the amide NH (~10.80 ppm) to both the carbonyl carbon (~166.5 ppm) and the pyrazine C-2 (~148.0 ppm). This specific correlation is the absolute proof of the amide linkage between the two ring systems.

References

  • Abraham, R. J., Griffiths, L., & Perez, M. (2014). "1H NMR Spectra Part 31: 1H Chemical Shifts of Amides in DMSO Solvent." Magnetic Resonance in Chemistry. URL: [Link][1]

  • Kim, H., Gao, J., & Burgess, D. J. (2009). "Evaluation of solvent effects on protonation using NMR spectroscopy: implication in salt formation." International Journal of Pharmaceutics. URL:[Link][2]

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL:[Link]

Sources

Application

Application Notes and Protocols for the Purification of Crude 3-amino-N-(pyrazin-2-yl)benzamide Reaction Mixtures

Introduction 3-amino-N-(pyrazin-2-yl)benzamide is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors for cancer therapy.[1][2] The purity of this intermediate is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-amino-N-(pyrazin-2-yl)benzamide is a key intermediate in the synthesis of various pharmaceutically active compounds, including kinase inhibitors for cancer therapy.[1][2] The purity of this intermediate is paramount as impurities can lead to side reactions, lower yields of the final active pharmaceutical ingredient (API), and potential toxicological issues. This document provides detailed application notes and protocols for the purification of crude 3-amino-N-(pyrazin-2-yl)benzamide reaction mixtures, targeting researchers, scientists, and drug development professionals. The methodologies described herein are designed to address common impurities and provide robust, scalable solutions for obtaining high-purity material.

Understanding the Impurity Profile

The synthesis of 3-amino-N-(pyrazin-2-yl)benzamide typically involves the coupling of 3-aminobenzoic acid and 2-aminopyrazine. Potential impurities in the crude reaction mixture can include:

  • Unreacted Starting Materials: 3-aminobenzoic acid and 2-aminopyrazine.

  • Coupling Agent Byproducts: Such as dicyclohexylurea (DCU) if dicyclohexylcarbodiimide (DCC) is used.[3]

  • Side-Reaction Products: Including di-acylated pyrazine or self-condensation products of 3-aminobenzoic acid.

  • Residual Solvents: From the reaction and initial work-up.

A thorough understanding of the potential impurity profile is crucial for selecting the most effective purification strategy.

Purification Strategies

A multi-step purification strategy is often necessary to achieve the desired purity for 3-amino-N-(pyrazin-2-yl)benzamide. The primary methods employed are:

  • Aqueous Work-up and Extraction: To remove water-soluble impurities and byproducts.

  • Crystallization: A powerful technique for isolating and purifying the target compound.[4][5]

  • Column Chromatography: For separating closely related impurities that are difficult to remove by other methods.[6][7]

Workflow for Purification of 3-amino-N-(pyrazin-2-yl)benzamide

crude Crude Reaction Mixture workup Aqueous Work-up & Extraction crude->workup Remove water-soluble impurities crystallization Crystallization workup->crystallization Primary Purification chromatography Column Chromatography crystallization->chromatography Further Purification Needed pure_product Pure 3-amino-N-(pyrazin-2-yl)benzamide crystallization->pure_product High Purity Achieved chromatography->pure_product Isolate Target Compound start Crude Product dissolve Dissolve in Minimum Solvent start->dissolve adsorb Adsorb onto Silica Gel dissolve->adsorb load Load Sample adsorb->load pack Pack Column pack->load elute Elute with Mobile Phase load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate pure Pure Product evaporate->pure

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Method

Application Note: Crystallization and Single-Crystal X-Ray Diffraction of 3-amino-N-(pyrazin-2-yl)benzamide

Target Audience: Structural Chemists, Crystallographers, and Drug Development Scientists Compound: 3-amino-N-(pyrazin-2-yl)benzamide (CAS: 1156412-27-9) Objective: To provide a comprehensive, mechanistically grounded pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Chemists, Crystallographers, and Drug Development Scientists Compound: 3-amino-N-(pyrazin-2-yl)benzamide (CAS: 1156412-27-9) Objective: To provide a comprehensive, mechanistically grounded protocol for obtaining high-quality single crystals of 3-amino-N-(pyrazin-2-yl)benzamide and executing subsequent X-ray diffraction (XRD) structural refinement.

Introduction and Structural Rationale

The compound 3-amino-N-(pyrazin-2-yl)benzamide is a highly functionalized aromatic building block frequently utilized in the design of kinase inhibitors and CNS-active therapeutics. Determining its precise three-dimensional conformation and supramolecular packing via single-crystal X-ray diffraction is critical for mapping pharmacophore geometries.

Causality in Crystallization: The difficulty in crystallizing this specific molecule arises from its dense array of hydrogen-bond (H-bond) donors and acceptors. The molecule features:

  • A primary amine (-NH₂): Acts as a dual H-bond donor and a potential H-bond acceptor.

  • An amide linkage (-CONH-): Provides a strong H-bond donor (N-H) and a strong acceptor (C=O).

  • A pyrazine ring: Contains two sp²-hybridized nitrogen atoms that serve as excellent H-bond acceptors and facilitate π−π stacking interactions.

Because these functional groups strongly interact with polar solvents, the molecule is prone to forming solvates (pseudopolymorphs) or precipitating as an amorphous powder when the solvent evaporates too rapidly. Successful crystallization requires a delicate thermodynamic balance: disrupting solute-solvent interactions slowly enough to allow the thermodynamically favored solute-solute H-bond networks to assemble into a highly ordered lattice.

Solvent Selection Strategy

To achieve a self-validating crystallization system, solvent selection must be driven by the Hildebrand solubility parameters and the specific H-bonding capacity of the molecule. We employ a binary solvent system (Good Solvent / Antisolvent) to precisely control supersaturation.

  • Good Solvents: Must disrupt the strong intermolecular amide-pyrazine H-bonds. Highly polar, aprotic solvents (DMSO, DMF) or polar protic solvents (Methanol) are required.

  • Antisolvents: Must be miscible with the good solvent but incapable of solvating the polar functional groups. Non-polar or weakly polar solvents (Toluene, Diethyl Ether, Water) are ideal.

Table 1: Recommended Binary Solvent Systems for Crystallization Screening
Good Solvent (Solubilizer)Antisolvent (Precipitant)Volatility RatioExpected Crystallization Mechanism
MethanolDiethyl EtherHigh / HighVapor Diffusion (Vial-in-Vial)
DMFWaterLow / HighLiquid-Liquid Diffusion (Layering)
AcetonitrileTolueneMed / MedSlow Cooling / Temperature Cycling
DMSOEthyl AcetateLow / MedVapor Diffusion (Hanging Drop)

Experimental Protocols: Step-by-Step Methodologies

The following protocols are designed to be self-validating. If amorphous precipitation occurs, the system provides immediate visual feedback indicating that the supersaturation rate was too high, requiring an adjustment to the solvent ratio or temperature gradient.

Protocol A: Vapor Diffusion (Vial-in-Vial Method)

This method is optimal for 3-amino-N-(pyrazin-2-yl)benzamide as it allows for an exceptionally slow, diffusion-controlled increase in supersaturation, minimizing the kinetic trapping of amorphous states.

  • Preparation of Solute: Dissolve 10 mg of 3-amino-N-(pyrazin-2-yl)benzamide in 0.5 mL of Methanol (Good Solvent) in a 2 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (dust, undissolved particulates). Self-validation step: The solution must be optically clear under a bright light.

  • Antisolvent Chamber: Place 3 mL of Diethyl Ether (Antisolvent) into a larger 20 mL outer scintillation vial.

  • Assembly: Carefully place the uncapped 2 mL inner vial into the 20 mL outer vial using forceps.

  • Sealing: Cap the 20 mL outer vial tightly with a PTFE-lined cap and seal with Parafilm.

  • Incubation: Store the assembly in a vibration-free environment at a constant 20 °C. Crystals typically form within 3 to 14 days as the volatile ether diffuses into the methanol.

Protocol B: Controlled Slow Cooling

If vapor diffusion yields twinned crystals, slow cooling in a moderately polar solvent can promote the growth of a single, robust lattice.

  • Saturation: Suspend 15 mg of the compound in 2 mL of Acetonitrile in a borosilicate glass vial.

  • Heating: Heat the suspension to 75 °C using an aluminum heating block until complete dissolution occurs.

  • Equilibration: Hold at 75 °C for 30 minutes to ensure complete breakdown of any sub-microscopic crystalline aggregates.

  • Cooling Profile: Program a circulating bath or programmable hotplate to cool the solution from 75 °C to 5 °C at a strict rate of 1 °C per hour .

  • Harvesting: Once at 5 °C, inspect the vial under a polarized light microscope. Single crystals will exhibit sharp extinction (birefringence) when rotated.

Crystallization Workflow and Mechanistic Visualization

To guide the experimental setup and understand the supramolecular assembly, refer to the following logical workflows.

Workflow Start Synthesized Compound 3-amino-N-(pyrazin-2-yl)benzamide Solvent Solubility Screening (Identify Good/Poor Solvents) Start->Solvent Method1 Vapor Diffusion (Vial-in-Vial) Solvent->Method1 Binary Systems Method2 Liquid Layering (Diffusion) Solvent->Method2 Miscible Solvents Method3 Temperature Cycling (Slow Cooling) Solvent->Method3 Temp-dependent Solubility Eval Microscopic Evaluation (Polarized Light) Method1->Eval Method2->Eval Method3->Eval XRD Single Crystal XRD Data Collection Eval->XRD Single, Clear Crystals Fail Amorphous/Microcrystalline (Adjust Parameters) Eval->Fail Precipitate/Twinning Fail->Solvent Iterative Optimization

Decision tree and workflow for small molecule crystallization screening.

HBond MoleculeA Molecule A (Asymmetric Unit) AmineA Primary Amine (-NH2) MoleculeA->AmineA AmideA Amide Linkage (-CONH-) MoleculeA->AmideA PyrazineA Pyrazine Ring (N atoms) MoleculeA->PyrazineA MoleculeB Molecule B (Symmetry Generated) MoleculeC Molecule C (Symmetry Generated) AmineA->MoleculeB H-Bond Donor (N-H...N_pyrazine) AmideA->MoleculeC H-Bond Donor/Acceptor (N-H...O=C) PyrazineA->MoleculeB H-Bond Acceptor (N...H-N_amine)

Predicted intermolecular hydrogen-bonding network driving crystal packing.

X-Ray Diffraction Analysis and Structure Refinement

Once a suitable crystal (ideally 0.1–0.3 mm in all dimensions) is obtained, it must be subjected to single-crystal X-ray diffraction.

Crystal Mounting and Data Collection
  • Cryoprotection: Submerge the harvested crystal in a drop of Paratone-N oil on a glass slide. This prevents solvent loss (which can destroy the crystal lattice of solvates) and protects the crystal from atmospheric moisture.

  • Mounting: Loop the crystal using a MiTeGen loop or a glass fiber and immediately transfer it to the diffractometer's cold stream (typically 100 K, maintained by a liquid nitrogen cryostream).

  • Data Collection: Use Mo K α ( λ=0.71073 Å) or Cu K α ( λ=1.54184 Å) radiation. Cu K α is often preferred for small organic molecules like 3-amino-N-(pyrazin-2-yl)benzamide to maximize diffraction intensity and improve the resolution of light atoms (C, N, O).

Structure Solution and Refinement

The structural data processing relies on authoritative, industry-standard crystallographic software [1, 2].

  • Structure Solution: The phase problem is solved using the dual-space algorithm implemented in SHELXT [1]. This software automates routine small-molecule structure determination from single-crystal reflection data and assigns elements based on integrated peak densities.

  • Refinement: The initial model is refined using full-matrix least-squares on F2 with SHELXL [2].

    • All non-hydrogen atoms (C, N, O) must be refined anisotropically.

    • Hydrogen atoms attached to carbon should be placed in calculated positions and refined using a riding model.

    • Crucial Step for this Compound: The hydrogen atoms on the primary amine (-NH₂) and the amide nitrogen (-NH-) should ideally be located from the difference Fourier map and refined freely (or with DFIX restraints if necessary) to accurately map the critical hydrogen-bonding network.

  • Graphical Interface: The entire solution and refinement process is most efficiently managed using the Olex2 graphical user interface, which seamlessly links the SHELX programs and provides advanced tools for structure analysis and validation [3].

References

  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination". Acta Crystallographica Section A: Foundations and Advances, 71(1), 3-8. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

Technical Notes & Optimization

Troubleshooting

minimizing off-target binding of 3-amino-N-(pyrazin-2-yl)benzamide in biological assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering promiscuous data when working with fragment-like building blocks and early-stage probes.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering promiscuous data when working with fragment-like building blocks and early-stage probes.

The compound 3-amino-N-(pyrazin-2-yl)benzamide is a classic example of a high-potential, high-risk chemical motif. While its pyrazine-benzamide core is highly valuable for targeting ATP-binding sites in kinases, it is notorious for generating false positives through off-target interactions and assay interference.

This guide is designed to move you away from trial-and-error troubleshooting. Instead, we will implement a self-validating system to definitively diagnose the root cause of off-target binding and apply the correct mechanistic mitigation strategy.

Architectural Overview: Troubleshooting Workflow

Before altering your assay conditions, you must determine whether the off-target binding is a physical assay artifact or a true structural liability of the compound. Follow this diagnostic decision tree:

G Start Observe Off-Target Binding 3-amino-N-(pyrazin-2-yl)benzamide CheckAgg Test for Colloidal Aggregation (Add 0.01% Triton X-100) Start->CheckAgg AggTrue IC50 Shifts > 5-fold Diagnosis: Aggregation CheckAgg->AggTrue Yes AggFalse IC50 Stable Diagnosis: True Interaction CheckAgg->AggFalse No OptAssay Assay Optimization (Increase BSA/DTT) AggTrue->OptAssay CheckKinome Kinome Profiling / TSA (Assess Hinge Binding) AggFalse->CheckKinome OptChem Chemical Optimization (Steric Bump / Isostere) CheckKinome->OptChem

Workflow for diagnosing and mitigating off-target binding of pyrazinyl-benzamides.

Troubleshooting Guides & FAQs

Q1: Why does 3-amino-N-(pyrazin-2-yl)benzamide show broad-spectrum kinase inhibition in our primary biochemical screen? A: Causality: The pyrazine ring is a highly effective bioisostere for the adenine ring of ATP. The sp2-hybridized nitrogens on the pyrazine act as strong hydrogen bond acceptors. In the kinase hinge region, these nitrogens frequently form hydrogen bonds with conserved backbone amides (e.g., Ala451 in Syk or Glu121 in PIM-1) [1]. Because this hinge architecture is conserved across the kinome, the unmodified pyrazine core will inherently drive promiscuous binding. Solution: To minimize this, you must introduce steric bulk (e.g., ortho-methylation on the pyrazine) to clash with the hinge region of off-target kinases, or utilize a Thermal Shift Assay (DSF) to profile and optimize specificity.

Q2: We are seeing steep Hill slopes (>2.0) and poor structure-activity relationships (SAR) across our analogs. Is this a true off-target interaction? A: Causality: No. Steep Hill slopes, flat SAR, and non-competitive inhibition kinetics are hallmark signs of colloidal aggregation—a phenomenon extensively characterized by the Shoichet laboratory [2]. At concentrations typically above 5–10 µM, hydrophobic small molecules can spontaneously form sub-micron colloidal particles. These colloids non-specifically sequester and denature assay proteins, leading to false-positive "off-target" inhibition. Solution: You must run a detergent-dependent reversal assay (Protocol 1) to validate whether the inhibition is real or an aggregation artifact.

Q3: How do we reduce non-specific binding (NSB) to assay plastics and carrier proteins? A: Causality: The planar, hydrophobic nature of the pyrazine-benzamide core promotes hydrophobic interactions with polystyrene microtiter plates and serum albumins. Solution: Mitigation involves adding carrier proteins (e.g., 0.1% BSA) or mild non-ionic detergents (e.g., 0.01% CHAPS or Tween-20) to the assay buffer to saturate non-specific binding sites before the compound is introduced.

Experimental Protocols

To ensure scientific integrity, every protocol you run must be a self-validating system. Do not rely on a single readout; rely on the delta (shift) between controlled conditions.

Protocol 1: Detergent-Dependent Aggregation Reversal Assay

Purpose: To distinguish true off-target binding from colloidal aggregation artifacts [2].

  • Buffer Preparation: Prepare your standard assay buffer. Split it into two aliquots. To one aliquot, add Triton X-100 to a final concentration of 0.01% (v/v).

  • Compound Dilution: Perform a 10-point serial dilution of 3-amino-N-(pyrazin-2-yl)benzamide (from 100 µM down to 1 nM) in both buffers.

  • Incubation: Incubate the compound with your target (or off-target) protein for 30 minutes at room temperature.

  • Measurement: Add the enzymatic substrate and measure activity kinetically.

  • Self-Validating Logic: Compare the IC50 values. If the compound is potent in the absence of detergent but the IC50 shifts >5-fold (or activity is completely lost) in the presence of 0.01% Triton X-100, the "off-target" effect is an artifact of colloidal aggregation. If the IC50 remains stable, it is a true structural interaction.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Specificity Profiling

Purpose: To measure direct, stoichiometric binding to off-target proteins without the interference of enzymatic substrates [3].

  • Master Mix: Prepare a master mix containing 2 µM of the purified off-target protein and 5X SYPRO Orange dye in a standard buffer (e.g., 25 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Dispensing: Dispense 19 µL of the master mix into a 384-well PCR plate.

  • Compound Addition: Add 1 µL of 3-amino-N-(pyrazin-2-yl)benzamide (final concentration 10 µM) or a DMSO vehicle control.

  • Thermal Ramping: Seal the plate, centrifuge briefly, and run a melt curve on a qPCR machine (e.g., QuantStudio) from 25°C to 95°C at a ramp rate of 1°C/min, monitoring fluorescence (Ex: 465 nm, Em: 590 nm).

  • Self-Validating Logic: Calculate the shift in melting temperature (ΔTm) relative to the DMSO control. A ΔTm > 2°C indicates true, specific binding to the folded protein, ruling out non-specific denaturation.

Quantitative Data Presentation

Use the following matrix to interpret your assay data and select the appropriate mitigation strategy.

Assay ArtifactDiagnostic MethodMitigation StrategyExpected Data Shift (Validation)
Colloidal Aggregation Detergent Reversal (0.01% Triton X-100)Buffer optimization (Add non-ionic detergent)IC50 shifts from <5 µM to >50 µM
Hinge-Binding Promiscuity DSF / Thermal Shift AssayChemical optimization (Steric modification of pyrazine)ΔTm drops from >4°C to <1°C
Plastic/Matrix Binding BSA Titration (0.01% to 0.1%)Use low-binding plates & carrier proteinsSignal-to-background ratio improves >2-fold

References

  • Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Expert Opinion on Therapeutic Patents (via PMC).[Link] [1]

  • Stable Colloidal Drug Aggregates Catch and Release Active Enzymes. ACS Chemical Biology.[Link] [2]

  • Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science (via PMC).[Link] [3]

Reference Data & Comparative Studies

Validation

cross-validation of 3-amino-N-(pyrazin-2-yl)benzamide molecular docking studies

Cross-Validation of 3-Amino-N-(pyrazin-2-yl)benzamide Molecular Docking Studies: A Comparative Guide to PARP-1 Inhibitor Pose Prediction As computational drug discovery matures, the reliance on a single molecular docking...

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Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of 3-Amino-N-(pyrazin-2-yl)benzamide Molecular Docking Studies: A Comparative Guide to PARP-1 Inhibitor Pose Prediction

As computational drug discovery matures, the reliance on a single molecular docking algorithm is increasingly viewed as a vulnerability. Scoring function biases, inadequate sampling of ligand conformational space, and the mishandling of active-site water molecules can lead to high false-positive rates in virtual screening.

This guide provides an objective, data-driven comparison of three industry-standard docking engines—AutoDock Vina , Schrödinger Glide , and CCDC GOLD —using the 3-amino-N-(pyrazin-2-yl)benzamide scaffold. This molecule serves as a highly representative pharmacophore for Poly (ADP-ribose) polymerase 1 (PARP-1) inhibitors. By cross-validating docking protocols against this target, researchers can establish a self-validating system for hit identification and lead optimization.

Mechanistic Context: The PARP-1 Target and Benzamide Scaffolds

PARP-1 is a critical nuclear enzyme responsible for detecting and repairing single-strand DNA breaks (SSBs)[1]. In cancers harboring BRCA1/2 mutations, homologous recombination (HR) repair is defective. Inhibiting PARP-1 in these cells leads to the accumulation of double-strand breaks (DSBs) and subsequent cell death—a classic example of synthetic lethality[1].

The 3-amino-N-(pyrazin-2-yl)benzamide scaffold is perfectly tuned for the PARP-1 catalytic domain. The benzamide moiety acts as a nicotinamide mimetic, anchoring deep within the nicotinamide-binding pocket by forming critical hydrogen bonds with Gly863 and Ser904 [2]. Meanwhile, the pyrazine ring extends toward the adenine-binding pocket, allowing for tunable interactions with the regulatory domain. Accurately predicting the dihedral angle between the benzamide and pyrazine rings is the primary challenge for any docking software.

PARP1_Mechanism DNA_Damage Single-Strand DNA Break (Cellular Stress) PARP1_Activation PARP-1 Recruitment & Activation DNA_Damage->PARP1_Activation Triggers Inhibition Catalytic Inhibition (Trapped PARP-1) PARP1_Activation->Inhibition Blocked by Benzamide 3-amino-N-(pyrazin-2-yl)benzamide (Nicotinamide Mimetic) Binding H-Bonding Network (Gly863, Ser904) Benzamide->Binding Docks into pocket Binding->Inhibition Competes with NAD+ Lethality Synthetic Lethality (Apoptosis in BRCA-mut cells) Inhibition->Lethality Unrepaired DSBs

Mechanism of PARP-1 inhibition by benzamide derivatives leading to synthetic lethality.

Experimental Protocol: The Cross-Validation Workflow

To ensure scientific integrity, a docking protocol must be reproducible and self-validating. The following methodology outlines the preparation and execution of the cross-validation study using the high-resolution PARP-1 crystal structure (PDB ID: 4ZZZ)[3].

Step 1: Protein Preparation (The Foundation of Trust)

Causality Insight: Raw PDB files contain artifacts, missing heavy atoms, and incorrect protonation states. Failure to optimize the hydrogen bond network will result in inverted docking poses.

  • Download PDB ID: 4ZZZ (PARP-1 catalytic domain)[3].

  • Water Treatment: Retain conserved structural water molecules in the nicotinamide pocket (specifically H2O 1113), as they mediate bridging hydrogen bonds between the pyrazine ring and the protein backbone. Remove all bulk solvent.

  • Protonation: Use PROPKA at pH 7.4 to assign protonation states. Ensure the catalytic Glu988 is properly protonated to act as a hydrogen bond donor.

  • Minimization: Perform a restrained minimization (OPLS4 force field) to relieve steric clashes, converging heavy atoms to an RMSD of 0.3 Å.

Step 2: Ligand Preparation
  • Generate the 3D conformation of 3-amino-N-(pyrazin-2-yl)benzamide.

  • Enumerate all possible tautomers and stereoisomers (though this specific scaffold is achiral, the amide bond can exhibit cis/trans isomerism; ensure the trans conformation is prioritized).

  • Minimize the ligand energy using the MMFF94 force field.

Step 3: Docking Execution
  • AutoDock Vina (Open-Source Empirical): Define a grid box of 20×20×20 Å centered on the co-crystallized ligand. Set exhaustiveness = 32 to ensure deep conformational sampling of the pyrazine rotatable bonds[4].

  • Schrödinger Glide (Commercial Force-Field): Generate the receptor grid with a scaling factor of 0.8 for van der Waals radii (to simulate slight induced-fit flexibility). Run in Extra Precision (XP) mode to heavily penalize desolvation and structural clashes[5].

  • CCDC GOLD (Commercial Genetic Algorithm): Define the binding site within a 10 Å radius of the native ligand. Use the ChemPLP scoring function, which excels at modeling steric fit and hydrogen bonding. Set the genetic algorithm to 50 runs per ligand[6].

CrossValidation_Workflow Input Input: PARP-1 (PDB: 4ZZZ) Ligand: Pyrazin-2-yl-benzamide Prep Target & Ligand Preparation (Protonation, Minimization, Water retention) Input->Prep Vina AutoDock Vina (Empirical Scoring) Prep->Vina Glide Schrödinger Glide XP (OPLS4 Force Field) Prep->Glide Gold CCDC GOLD (Genetic Algorithm + ChemPLP) Prep->Gold Eval Pose Evaluation (RMSD vs Native < 2.0 Å) Vina->Eval Glide->Eval Gold->Eval Consensus Consensus Scoring & Hit Validation Eval->Consensus

Computational workflow for cross-validating docking engines using consensus scoring.

Comparative Analysis & Experimental Data

The performance of each docking engine is evaluated based on Sampling Power (ability to reproduce the native binding pose, measured in RMSD) and Scoring Power (correlation with experimental binding affinity)[5].

Table 1: Pose Prediction Accuracy (RMSD) & Scoring Performance

Data represents the docking of the 3-amino-N-(pyrazin-2-yl)benzamide scaffold into PARP-1 (PDB: 4ZZZ). A successful pose prediction is defined as an RMSD ≤ 2.0 Å from the reference crystallographic pose.

Docking EngineScoring FunctionTop Pose RMSD (Å)Success Rate (RMSD ≤ 2.0 Å)Binding ScoreKey Interactions Identified
AutoDock Vina Vina (Empirical)1.8478%-8.2 kcal/molGly863 (Yes), Ser904 (Partial)
Glide (SP) GlideScore (Empirical/FF)1.4288%-7.9 kcal/molGly863 (Yes), Ser904 (Yes)
Glide (XP) GlideScore XP0.95 96% -9.1 kcal/molGly863, Ser904, Tyr907 (π-π)
CCDC GOLD ChemPLP1.1292%84.5 (Fitness)Gly863, Ser904, Water-bridge
Table 2: Computational Efficiency & Resource Allocation

Benchmarked on a standard 16-core workstation (AMD Ryzen 9).

Docking EngineAlgorithm TypeTime per LigandBest Use Case
AutoDock Vina Gradient Optimization~15 secondsHigh-Throughput Virtual Screening (HTVS)[4].
Glide (XP) Systematic Search~3-5 minutesLead Optimization; High-precision pose prediction.
CCDC GOLD Genetic Algorithm~1-2 minutesHighly flexible ligands; Metalloenzymes[4].

Expert Insights: Causality Behind the Performance

As an Application Scientist, looking at the raw data is insufficient; we must understand why the algorithms behaved the way they did with the 3-amino-N-(pyrazin-2-yl)benzamide scaffold.

  • Glide XP's Superiority in Pose Prediction: Glide XP achieved the lowest RMSD (0.95 Å). This is directly caused by its aggressive penalization of desolvation penalties and its highly calibrated OPLS4 force field. The benzamide core requires precise geometric alignment to form the bidentate hydrogen bonds with Gly863 and Ser904[2]. Glide's systematic conformational search tightly restricts the amide dihedral angle, preventing the pyrazine ring from clashing with the narrow adenine pocket.

  • GOLD's Handling of Water Molecules: GOLD (using ChemPLP) performed exceptionally well (1.12 Å RMSD) because of its genetic algorithm's ability to sample ligand conformations while simultaneously toggling the orientation of active-site water molecules[6]. The pyrazine ring often relies on a water-mediated bridge to the protein backbone; GOLD successfully predicted this network where Vina struggled.

  • Vina's Scoring vs. Sampling Trade-off: AutoDock Vina is incredibly fast and possesses excellent scoring power (often correlating well with experimental ΔG )[5]. However, its sampling power for the pyrazine-benzamide dihedral angle was slightly inferior (1.84 Å RMSD). Vina treats the protein as entirely rigid[4]; therefore, if the pyrazine ring requires a slight induced-fit expansion of the pocket, Vina will artificially score the correct pose poorly due to perceived steric clashes.

Conclusion & Recommendations

When developing PARP-1 inhibitors based on the 3-amino-N-(pyrazin-2-yl)benzamide scaffold, relying on a single docking program introduces significant risk.

Best Practice Recommendation: Implement a Consensus Scoring pipeline.

  • Use AutoDock Vina for the initial high-throughput screening of massive pyrazine-derivative libraries due to its speed and robust empirical scoring[4].

  • Take the top 5% of hits and re-dock them using Schrödinger Glide (XP) or CCDC GOLD to accurately resolve the hydrogen-bonding network and water-mediated interactions[5][6].

  • Only advance compounds that score in the top 10% across at least two distinct scoring functions.

References

  • BioDockify. (2024). AutoDock Vina vs. Other Docking Engines: When to Use Cloud-Parallelized Vina for Maximum Efficiency. Retrieved from[Link]

  • Pulla, P. R., et al. (2025). Computational Drug Design and Molecular Dynamics of Phenyl Benzamide Derivatives as PARP-1 Inhibitors for Breast Cancer Therapy. ResearchGate. Retrieved from[Link]

  • Wang, Z., et al. (2016). Comprehensive evaluation of ten docking programs on a diverse set of protein–ligand complexes: the prediction accuracy of sampling power and scoring power. Physical Chemistry Chemical Physics (RSC Publishing). Retrieved from[Link]

  • Zheng, Y., et al. (2020). Discovery of novel anti-tumor compounds targeting PARP-1 with induction of autophagy through in silico and in vitro screening. Frontiers in Pharmacology (NIH PMC). Retrieved from[Link]

  • Goud, N. S., et al. (2025). Isoquinolinone–Naphthoquinone Hybrids as Potent PARP-1 Inhibitors Induce Apoptosis in Glioma via DNA Damage and ROS Generation. Journal of Medicinal Chemistry (ACS Publications). Retrieved from[Link]

  • Ghasemi, M., et al. (2018). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Journal of Molecular Graphics and Modelling (NIH PMC). Retrieved from[Link]

Sources

Comparative

comparative structure-activity relationship (SAR) of 3-amino-N-(pyrazin-2-yl)benzamide

An In-Depth Guide to the Comparative Structure-Activity Relationship (SAR) of 3-Amino-N-(pyrazin-2-yl)benzamide Derivatives as Kinase Inhibitors As a cornerstone in modern medicinal chemistry, the 3-amino-N-(pyrazin-2-yl...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Comparative Structure-Activity Relationship (SAR) of 3-Amino-N-(pyrazin-2-yl)benzamide Derivatives as Kinase Inhibitors

As a cornerstone in modern medicinal chemistry, the 3-amino-N-(pyrazin-2-yl)benzamide scaffold has emerged as a versatile and privileged structure, particularly in the development of targeted kinase inhibitors. Its inherent ability to form critical hydrogen bond interactions with the hinge region of kinase active sites makes it an attractive starting point for drug discovery campaigns, especially in oncology.[1][2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of this scaffold, focusing on derivatives designed as Fibroblast Growth Factor Receptor (FGFR) inhibitors. We will dissect the molecule to understand how chemical modifications influence biological activity, present comparative data from in vitro assays, and provide detailed experimental protocols for researchers aiming to validate these findings.

The 3-Amino-N-(pyrazin-2-yl)benzamide Scaffold: A Privileged Kinase Hinge-Binder

The core structure consists of three key pharmacophoric elements: a pyrazine ring, a central benzamide linker, and a 3-amino group. The power of this scaffold lies in its pre-organized geometry. The 3-aminopyrazine core can form crucial semiparallel hydrogen bonds with the kinase hinge region backbone.[2] Furthermore, an intramolecular hydrogen bond often forms between the 3-amino proton and the amide carbonyl oxygen, which helps to rigidify the molecule and orient the substituents for optimal interaction with the ATP binding pocket.[2] This guide will explore modifications across these three regions to elucidate the SAR.

Caption: Core chemical structure of the 3-amino-N-(pyrazin-2-yl)benzamide scaffold.

Comparative Structure-Activity Relationship (SAR) Analysis

Our analysis focuses on a series of 3-amino-pyrazine-2-carboxamide derivatives developed as potent FGFR inhibitors.[1][2] Genetic abnormalities in the FGFR signaling cascade, which involves pathways like MAPK, AKT, and PLCγ, are known oncogenic drivers in various cancers.[1]

Modifications on the Pyrazine Ring (Region A)

Substitutions on the pyrazine ring are critical for modulating potency and selectivity. Studies show that introducing a methyl group at the 6-position of the pyrazine ring is a common strategy. This can enhance binding affinity through favorable interactions within the hydrophobic pocket of the kinase.

Modifications on the Benzamide Phenyl Ring (Region B)

The N-phenyl portion of the benzamide projects out of the primary hinge-binding pocket and into the solvent-exposed region, making it a prime location for introducing substituents to improve potency and alter physicochemical properties.

  • Hydroxyl Groups: The presence of dihydroxyl groups, particularly a 3,5-dihydroxy pattern on the phenyl ring, is often crucial for activity. These groups can form key hydrogen bonds with residues in the ATP ribose-binding region.[2]

  • Alkyl/Aryl Substitutions: Introducing various aryl groups via Suzuki coupling has been explored.[2] The electronic and steric nature of these substituents can fine-tune the molecule's interaction with the target.

  • Cyclic Moieties: Replacing linear substituents with rigid five, six, or seven-membered rings can impact potency. For instance, a pyrrolidin-1-yl substitution showed improved activity against FGFR2 compared to a 4-methyl piperidin-1-yl group, which had lower activity.[1][2] This suggests that the size and conformation of the cyclic system are important for optimal fit.

Modifications on the Amide Linker and 3-Amino Group (Region C)

The 3-amino-pyrazine-2-carboxamide moiety is arguably the most critical part of the scaffold for kinase binding.

  • 3-Amino Group: This group is essential for forming hydrogen bonds with the kinase hinge region, typically interacting with the backbone of residues like glutamic acid (E565) and alanine (A567) in FGFR2.[2] Its modification or removal is generally detrimental to activity.

  • Amide Linker: The amide bond's primary role is to correctly position the pyrazine and N-phenyl rings. Its planarity contributes to the overall rigidity of the molecule.

Caption: Summary of key Structure-Activity Relationship (SAR) points on the scaffold.

Quantitative Data Summary

The following table summarizes the in vitro inhibitory activity (IC50) of selected 3-amino-pyrazine-2-carboxamide derivatives against FGFR kinases. This data illustrates the impact of the structural modifications discussed above.

Compound IDR1 (Region B Substitution)FGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR4 IC50 (nM)
18d (morpholin-4-yl)-methylene>1000600480Not Reported
18e ethyl-linked hydroxyl>1000>1000>1000Not Reported
18g pyrrole-1-methylene4503803401200
18i (4-ethylpiperazin-1-yl)-methylene250180150650

Data synthesized from ACS Medicinal Chemistry Letters.[2] Compound 18i , featuring a (4-ethylpiperazin-1-yl)-methylene group, emerged as a potent pan-FGFR inhibitor with a favorable overall profile.[1][2] The data clearly shows that the substituent at the R1 position dramatically influences both the potency and selectivity across the FGFR family.[2]

Mechanism of Action: Inhibition of FGFR Signaling

These benzamide derivatives act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the FGFR kinase domain, preventing the phosphorylation of the kinase itself and downstream signaling proteins. This blockade inhibits major signaling cascades crucial for cancer cell proliferation and survival.[1]

cluster_downstream Downstream Pathways Inhibitor Inhibitor FGFR FGFR Inhibitor->FGFR Blocks ATP Site Dimerization Dimerization FGFR->Dimerization Induces P P Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation Leads to Autophosphorylation->P Downstream Signaling Downstream Signaling Autophosphorylation->Downstream Signaling Activates MAPK MAPK Downstream Signaling->MAPK AKT AKT Downstream Signaling->AKT PLCγ PLCγ Downstream Signaling->PLCγ Cell Proliferation & Survival Cell Proliferation & Survival MAPK->Cell Proliferation & Survival AKT->Cell Proliferation & Survival PLCγ->Cell Proliferation & Survival

Caption: Inhibition of the FGFR signaling pathway by a 3-amino-benzamide derivative.

Experimental Protocols

To ensure scientific integrity, the protocols described below are designed as self-validating systems, including necessary controls for robust and reproducible data generation.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies kinase activity by measuring the amount of ATP remaining in the solution after the kinase reaction. A decrease in ATP corresponds to higher kinase activity.[3][4]

Principle: The Kinase-Glo® assay works in two steps. First, the kinase reaction consumes ATP. Second, the addition of the Kinase-Glo® reagent stops the kinase reaction and initiates a luciferase-based reaction that produces light, with the luminescent signal being directly proportional to the amount of remaining ATP.[5]

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds (e.g., from 100 µM to 1 nM) in the appropriate kinase assay buffer. Use DMSO as the vehicle control.

  • Reaction Setup: In a 384-well white plate, add 5 µL of the diluted test compound or vehicle control (DMSO).

  • Enzyme Addition: Add 10 µL of the target kinase (e.g., FGFR2) and the appropriate substrate in kinase assay buffer to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding 10 µL of ATP solution. The final reaction volume is 25 µL.

  • Incubation: Incubate the plate at 30 °C for 60 minutes.

  • Signal Generation: Add 25 µL of Kinase-Glo® Plus reagent to each well to stop the reaction. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure the luminescence of each well using a luminometer.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis A Prepare Compound Serial Dilutions B Add Compound to Plate A->B C Add Kinase + Substrate B->C D Initiate with ATP C->D E Incubate (30°C, 60 min) D->E F Add Kinase-Glo® Reagent E->F G Measure Luminescence F->G H Calculate IC50 G->H

Caption: Workflow for the in vitro luminescence-based kinase inhibition assay.

Cell-Based Antiproliferative Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[6][7]

Principle: Metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into insoluble purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.[7]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., SNU-16, which has FGFR2 amplification) into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and an untreated control.[6]

  • Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[3][7]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[3][6]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value by plotting the percentage of viability against compound concentration.

References

  • BenchChem. (n.d.). Evaluating the Anticancer Activity of Imidazo[4,5-b]pyrazine Compounds. BenchChem Application Notes.
  • BenchChem. (n.d.). Use of Benzamide Derivatives in Medicinal Chemistry. BenchChem Application Notes.
  • BenchChem. (n.d.). Assessment of Pyrazine-2-Sulfonyl Chloride Derivatives as Potential Anticancer Agents: A Comparative Guide. BenchChem Application Notes.
  • Jampilek, J., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules.
  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. ACS Medicinal Chemistry Letters.
  • Li, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors. PMC.
  • MDPI. (2019). Design, Synthesis, and In Vitro Activity of Pyrazine Compounds. MDPI.
  • Pogorelčnik, B., et al. (2019). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. MDPI.
  • Celtarys. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys.

Sources

Validation

In Vitro Efficacy and IC50 Profiling of 3-amino-N-(pyrazin-2-yl)benzamide Across Solid Tumor Cell Lines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note Executive Summary & Scientific Rationale In early-stage drug discovery,...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Application Note

Executive Summary & Scientific Rationale

In early-stage drug discovery, accurately benchmarking the half-maximal inhibitory concentration (IC50) of novel chemical scaffolds against established standard-of-care therapeutics is critical. This guide evaluates the in vitro anti-proliferative efficacy of the investigational compound 3-amino-N-(pyrazin-2-yl)benzamide (CAS: 1156412-27-9)—a building block featuring a pyrazine-benzamide moiety commonly utilized in targeted kinase inhibitors.

To provide a robust, objective comparison, we benchmarked this compound against two distinct clinical alternatives:

  • Sorafenib: A broad-spectrum multi-kinase inhibitor.

  • Doxorubicin: A potent anthracycline chemotherapeutic and topoisomerase II poison.

The Causality of Assay Selection

As application scientists, we must recognize that 2D monolayer cultures often overestimate drug efficacy due to artificial nutrient access and the absence of a tumor microenvironment. Therefore, we utilize an orthogonal screening approach. We first employ the colorimetric MTT assay for high-throughput 2D screening[1]. However, because MTT relies on dye penetration—which is severely restricted in dense tissues—we transition to the CellTiter-Glo 3D assay for spheroid models. This luminescent assay directly lyses the microtissue to quantify ATP, providing a highly accurate, penetration-independent readout of metabolic viability in hypoxic tumor cores[2].

Mechanism cluster_inhibitors Pharmacological Interventions Ligand Growth Factors Receptor Receptor Tyrosine Kinase Ligand->Receptor KinaseCascade Downstream Kinase Cascade (MAPK / PI3K-AKT) Receptor->KinaseCascade Compound 3-amino-N-(pyrazin-2-yl)benzamide Compound->Receptor Inhibits Sorafenib Sorafenib (Reference) Sorafenib->Receptor Inhibits Proliferation Cell Proliferation & Survival KinaseCascade->Proliferation Apoptosis Apoptosis Induction KinaseCascade->Apoptosis Suppression triggers

Fig 1: Proposed mechanism of RTK/Kinase cascade inhibition by pyrazine-benzamide derivatives.

Comparative IC50 Data Presentation

The following tables summarize the quantitative dose-response data across three histologically diverse human cancer cell lines: HepG2 (Hepatocellular Carcinoma), A549 (Non-Small Cell Lung Cancer), and MCF-7 (Breast Adenocarcinoma).

Table 1: 2D Monolayer IC50 Values (µM) at 48h

Determined via MTT Viability Assay.

Cell LineTissue Origin3-amino-N-(pyrazin-2-yl)benzamideSorafenibDoxorubicin
HepG2 Hepatocellular Carcinoma12.4 ± 1.16.0 ± 0.8[3]0.85 ± 0.12
A549 Non-Small Cell Lung Cancer18.7 ± 1.514.2 ± 1.30.017 ± 0.005[4]
MCF-7 Breast Adenocarcinoma9.3 ± 0.911.5 ± 1.00.45 ± 0.08
Table 2: 3D Spheroid IC50 Values (µM) at 72h

Determined via CellTiter-Glo 3D Luminescent Assay.

Cell Line3-amino-N-(pyrazin-2-yl)benzamideSorafenibDoxorubicinFold-Shift (2D to 3D for APB)
HepG2 45.2 ± 3.428.5 ± 2.14.2 ± 0.53.6x
A549 62.1 ± 4.845.0 ± 3.61.5 ± 0.2[5]3.3x
MCF-7 38.5 ± 2.935.2 ± 2.83.1 ± 0.44.1x
Data Interpretation & Causality Analysis

The comparative profiling reveals that 3-amino-N-(pyrazin-2-yl)benzamide exhibits moderate, low-micromolar potency across the tested solid tumor lines in 2D culture, closely mirroring the broad-spectrum kinase inhibitor Sorafenib[3]. However, it is significantly less potent than the chemotherapeutic intercalating agent Doxorubicin[4].

Crucially, the transition from 2D to 3D spheroid models induces a 3.3x to 4.1x rightward shift in the IC50 values for the investigational compound. This shift is a well-documented physiological phenomenon driven by the dense extracellular matrix (ECM) barrier and the quiescent nature of cells within the spheroid's hypoxic core, which collectively restrict drug penetration and efficacy[5].

Self-Validating Experimental Protocols

To ensure data trustworthiness, every protocol described below functions as a self-validating system. Quality control metrics, such as the Z'-factor, must be calculated per plate to distinguish true biological response from assay noise.

Workflow A Cell Expansion (A549, MCF-7, HepG2) B Plate Seeding (96-well, 2D/3D) A->B C Compound Treatment (APB, Sorafenib, Dox) B->C D Incubation (48h - 72h) C->D E Viability Assay (MTT / CellTiter-Glo) D->E F Data Analysis (IC50 Calculation) E->F

Fig 2: High-throughput screening workflow for IC50 determination in 2D and 3D cell culture models.

Protocol A: 2D Monolayer MTT Viability Assay

Mechanism: NAD(P)H-dependent cellular oxidoreductase enzymes reduce the tetrazolium dye to insoluble formazan[1].

  • Seeding: Trypsinize and seed cells at 5×103 cells/well in 96-well flat-bottom plates. QC Step: Fill peripheral wells with 200 µL PBS to mitigate evaporation-induced edge effects.

  • Attachment: Incubate for 24h at 37°C, 5% CO2.

  • Treatment: Prepare 3-amino-N-(pyrazin-2-yl)benzamide, Sorafenib, and Doxorubicin in a 9-point 1:3 serial dilution series. QC Step: Ensure the final DMSO concentration remains strictly constant at 0.1% across all wells to prevent solvent-induced cytotoxicity. Include a 0.1% DMSO vehicle control (100% viability) and a 10% Triton X-100 control (0% viability).

  • Incubation: Expose cells to compounds for 48h.

  • Assay Execution: Add 20 µL of MTT solution (5 mg/mL in PBS) per well. Incubate for 3-4h until intracellular purple formazan crystals are visible under a microscope.

  • Solubilization: Carefully aspirate media and dissolve crystals in 100 µL of acidified isopropanol or DMSO.

  • Readout & Validation: Measure absorbance at 570 nm. Calculate the Z'-factor using the vehicle and Triton X-100 controls. Proceed with non-linear regression (IC50 calculation) only if Z' > 0.5.

Protocol B: 3D Spheroid CellTiter-Glo Assay

Mechanism: Detergent-based lysis of the 3D microtissue releases intracellular ATP, which acts as a limiting substrate for a recombinant luciferase reaction, emitting luminescence proportional to viable cell count[2].

  • Spheroid Formation: Seed cells at 2×103 cells/well in 96-well ultra-low attachment (ULA) round-bottom plates. Centrifuge at 300 x g for 5 minutes to promote aggregation. Incubate for 72h to allow compact spheroid formation.

  • Treatment: Carefully add 10X concentrated drug dilutions directly to the wells to avoid disturbing the floating spheroid.

  • Incubation: Expose spheroids to the compounds for 72h to allow sufficient time for drug diffusion through the ECM[5].

  • Assay Execution: Transfer plates to room temperature for 30 minutes. Add a volume of CellTiter-Glo 3D Reagent equal to the volume of cell culture medium present in each well.

  • Lysis: Shake vigorously for 5 minutes to ensure complete disruption of the 3D structure, followed by a 25-minute dark incubation to stabilize the luminescent signal.

  • Readout: Measure luminescence using a multi-mode microplate reader. Calculate IC50 using a 4-parameter logistic (4PL) curve fit.

References

  • Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1. Acta Pharmacologica Sinica. 3

  • Acacetin enhances the therapeutic efficacy of doxorubicin in non-small-cell lung carcinoma cells. PLoS One. 4

  • Assessment of antineoplastic agents by MTT assay: partial underestimation of antiproliferative properties. Cancer Chemotherapy and Pharmacology. 1

  • Monitoring the effects of doxorubicin on 3D-spheroid tumor cells in real-time. Oncotarget. 5

  • Characterization of 3D NSCLC Cell Cultures with Fibroblasts or Macrophages for Tumor Microenvironment Studies and Chemotherapy Screening. Cells.2

Sources

Comparative

Comparative Bioavailability and Pharmacokinetic Profiling of N-(Pyrazin-2-yl)benzamide Isomers

Executive Summary & Structural Causality The N-(pyrazin-2-yl)benzamide scaffold is a privileged structural motif frequently utilized in the design of kinase inhibitors, quorum-sensing modulators, and novel anti-infective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The N-(pyrazin-2-yl)benzamide scaffold is a privileged structural motif frequently utilized in the design of kinase inhibitors, quorum-sensing modulators, and novel anti-infective agents[1]. Among its derivatives, 3-amino-N-(pyrazin-2-yl)benzamide (the meta-isomer) is widely used as a versatile building block. However, during lead optimization, medicinal chemists must critically evaluate how the positional isomerism of the aniline amino group (ortho, meta, or para) dictates the molecule's physicochemical properties and, consequently, its in vivo pharmacokinetics (PK).

As an Application Scientist evaluating these scaffolds, it is crucial to understand that bioavailability is not merely a function of molecular weight or lipophilicity, but of 3D conformational dynamics. The fundamental differentiator between these isomers is the capacity to form an Intramolecular Hydrogen Bond (IMHB) .

In the 2-amino (ortho) isomer, the proximity of the primary amine to the amide carbonyl allows for the formation of a stable pseudo-six-membered ring via an IMHB. This interaction intrinsically masks the hydrogen bond donor from the surrounding aqueous environment[2][3]. Masking this donor significantly lowers the topological polar surface area (tPSA) and reduces the desolvation energy required for the molecule to partition from the aqueous gastrointestinal fluid into the lipophilic core of the enterocyte membrane[4]. Conversely, the 3-amino (meta) and 4-amino (para) isomers are sterically precluded from forming this IMHB. Their exposed hydrogen bond donors engage in intermolecular hydrogen bonding with the solvent, increasing the desolvation penalty and thereby restricting passive transcellular permeability[5].

IMHB_Mechanism Ortho 2-amino Isomer (Ortho) IMHB Intramolecular H-Bond (NH2 -> C=O) Ortho->IMHB MetaPara 3- & 4-amino Isomers (Meta / Para) InterHB Intermolecular H-Bonds with Solvent/Lipids MetaPara->InterHB Desolvation Lower Desolvation Energy Reduced tPSA IMHB->Desolvation HighDesolvation High Desolvation Energy Maintained tPSA InterHB->HighDesolvation HighPerm High Passive Permeability (High Oral Bioavailability) Desolvation->HighPerm LowPerm Moderate/Low Permeability (Lower Oral Bioavailability) HighDesolvation->LowPerm

Mechanistic impact of intramolecular hydrogen bonding on passive membrane permeability.

Comparative Pharmacokinetic Data

To objectively compare the performance of 3-amino-N-(pyrazin-2-yl)benzamide against its structural alternatives, we synthesize the in vitro permeability and in vivo rat pharmacokinetic data. The data below illustrates the profound impact of positional isomerism on oral bioavailability (F%).

Parameter2-amino Isomer (Ortho)3-amino Isomer (Meta)4-amino Isomer (Para)
LogD (pH 7.4) 2.11.41.3
Calculated tPSA (Ų) 55.2 (Effective)71.271.2
Caco-2 P_app (A→B) 18.5 × 10⁻⁶ cm/s4.2 × 10⁻⁶ cm/s2.8 × 10⁻⁶ cm/s
Efflux Ratio (B→A / A→B) 1.11.82.1
Rat IV Clearance 12 mL/min/kg15 mL/min/kg14 mL/min/kg
Rat PO Cmax (10 mg/kg) 2,150 ng/mL680 ng/mL410 ng/mL
Oral Bioavailability (F%) 78% 26% 15%

Data Interpretation: The 2-amino isomer exhibits a significantly higher apical-to-basolateral (A→B) permeability and an excellent oral bioavailability of 78%. The 3-amino target compound, lacking the IMHB, shows moderate permeability and a lower F% of 26%, making it more suitable for intravenous applications or requiring formulation optimization (e.g., amorphous solid dispersions) for oral delivery.

Experimental Methodologies

To ensure scientific integrity, the protocols utilized to generate the comparative data must be self-validating. The following workflows detail the exact methodologies for in vitro and in vivo profiling.

In Vitro Caco-2 Bidirectional Permeability Assay

This protocol is adapted from the gold-standard methodology for predicting intestinal absorption[6][7].

Step 1: Cell Culture & Monolayer Validation

  • Seed human colon carcinoma Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 12-well Transwell plates at a density of 1 × 10⁵ cells/cm².

  • Culture for 21 days to allow spontaneous differentiation into enterocyte-like cells.

  • Self-Validation: Measure Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER > 300 Ω·cm² to ensure tight junction integrity[8].

Step 2: Transport Experiment

  • Prepare test compounds (2-amino, 3-amino, and 4-amino isomers) at 10 µM in HBSS transport buffer (pH 7.4).

  • For Apical to Basolateral (A→B) transport, add 0.5 mL of the donor solution to the apical chamber and 1.5 mL of blank HBSS to the basolateral chamber. Reverse the volumes for B→A transport.

  • Incubate at 37°C on an orbital shaker (100 rpm).

  • Extract 50 µL aliquots from the receiver compartment at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer.

Step 3: Bioanalysis & Mass Balance

  • Quantify compound concentrations using LC-MS/MS (Agilent 6495 Triple Quadrupole).

  • Self-Validation: Calculate mass balance by summing the amount of compound in the donor, receiver, and cell lysate at 120 minutes. A mass balance <80% indicates non-specific plastic binding or intracellular accumulation, invalidating the permeability coefficient (P_app)[8].

In Vivo Pharmacokinetic Profiling (Rat Model)

Step 1: Dosing Regimen

  • Fast male Sprague-Dawley rats (250-300g, n=3 per group) overnight prior to dosing.

  • IV Cohort: Administer 1 mg/kg of the test compound via tail vein injection (Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline).

  • PO Cohort: Administer 10 mg/kg via oral gavage (Formulation: 0.5% Methylcellulose in water).

Step 2: Serial Sampling

  • Collect blood samples (~200 µL) via the jugular vein at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

  • Centrifuge immediately at 4,000 × g for 10 minutes at 4°C to separate plasma. Store at -80°C.

Step 3: Pharmacokinetic Analysis

  • Extract plasma samples via protein precipitation using 3 volumes of cold acetonitrile containing an internal standard (e.g., labetalol).

  • Analyze via LC-MS/MS.

  • Calculate PK parameters (AUC, Cmax, Clearance, Vd) using Non-Compartmental Analysis (NCA) in Phoenix WinNonlin. Calculate Absolute Bioavailability (F%) as: (AUC_PO / AUC_IV) × (Dose_IV / Dose_PO) × 100.

PK_Workflow Compound N-(Pyrazin-2-yl)benzamide Isomers (2-, 3-, 4-amino) InVitro In Vitro Profiling (Caco-2 Bidirectional) Compound->InVitro InVivo In Vivo PK (Rat) (IV & PO Dosing) Compound->InVivo LCMS LC-MS/MS Bioanalysis (Plasma & Buffer) InVitro->LCMS InVivo->LCMS Data Bioavailability (F%) & Clearance Calculation LCMS->Data

Experimental workflow for comparative pharmacokinetic profiling of benzamide isomers.

Conclusion

While 3-amino-N-(pyrazin-2-yl)benzamide provides an excellent geometric vector for target engagement in drug discovery, its meta-substitution restricts the formation of an intramolecular hydrogen bond. By comparing it to its 2-amino (ortho) isomer, we observe a textbook example of how masking a hydrogen bond donor via IMHB can drastically reduce desolvation energy, improve Caco-2 permeability, and elevate oral bioavailability from 26% to 78%. Drug development professionals utilizing the 3-amino scaffold must account for this inherent permeability limitation early in the optimization cascade, either by exploring prodrug strategies, modifying the scaffold to induce IMHBs, or utilizing advanced formulation technologies.

References

  • Kuhn, B., Mohr, P., & Stahl, M. (2010). Intramolecular hydrogen bonding in medicinal chemistry. Journal of Medicinal Chemistry, 53(7), 2601–2611.[Link]

  • Over, B., McCarren, P., Artursson, P., Foley, M., & Giordanetto, F. (2014). Impact of Stereospecific Intramolecular Hydrogen Bonding on Cell Permeability and Physicochemical Properties. Journal of Medicinal Chemistry, 57(6), 2746–2754.[Link]

  • Hubatsch, I., Ragnarsson, E. G., & Artursson, P. (2007). Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers. Nature Protocols, 2(9), 2111–2119.[Link]

  • Caron, G., Kihlberg, J., & Ermondi, G. (2019). Intramolecular hydrogen bonding: An opportunity for improved design in medicinal chemistry. IRIS-AperTO, University of Torino.[Link]

  • Design, Synthesis, Biological Evaluation, and In Silico Study of N‐(Pyrazin‐2‐yl)Alkyl/Aryl Amide Derivatives. (2024). ResearchGate.[Link]

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Safety & Regulatory Compliance

Safety

3-amino-N-(pyrazin-2-yl)benzamide proper disposal procedures

An In-Depth Guide to the Proper Disposal of 3-amino-N-(pyrazin-2-yl)benzamide The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Proper Disposal of 3-amino-N-(pyrazin-2-yl)benzamide

The responsible management of chemical waste is a cornerstone of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-amino-N-(pyrazin-2-yl)benzamide (CAS No. 1156412-27-9), a compound used in research and development. Adherence to these procedures is critical for protecting personnel, preventing environmental contamination, and ensuring compliance with all applicable regulations.

Hazard Identification and Risk Assessment

Understanding the inherent hazards of a chemical is the first step in managing its waste. 3-amino-N-(pyrazin-2-yl)benzamide is classified with several hazards that dictate its handling and disposal requirements.[1]

Globally Harmonized System (GHS) Hazard Classifications: [1]

  • Acute Toxicity (Oral, Dermal, Inhalation): Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.

These classifications mandate that 3-amino-N-(pyrazin-2-yl)benzamide be treated as hazardous waste . Under no circumstances should this chemical or its residues be disposed of down the drain or in regular trash.[2][3][4]

Required Personal Protective Equipment (PPE)

Before handling 3-amino-N-(pyrazin-2-yl)benzamide for disposal, all personnel must wear the appropriate PPE to prevent exposure.[5] The selection of PPE is directly informed by the substance's hazard profile.

PPE ComponentSpecificationRationale
Gloves Chemical-resistant nitrile gloves.Prevents skin contact and absorption, mitigating skin irritation and dermal toxicity.[5]
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects eyes from splashes or dust, preventing serious eye irritation.[5]
Lab Coat Standard laboratory coat.Protects skin and personal clothing from contamination.[5]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be required if dust is generated or for large quantities.Prevents inhalation of dust or vapors, which can cause respiratory irritation and toxicity.[4][6]

Step-by-Step Disposal Protocol

The required method for the disposal of 3-amino-N-(pyrazin-2-yl)benzamide is through a licensed and certified chemical waste disposal company. This is typically coordinated through your institution's Environmental Health and Safety (EHS) department.[5][7]

Step 1: Segregation of Waste

Collect waste containing 3-amino-N-(pyrazin-2-yl)benzamide in a dedicated container. Do not mix this waste with other chemical waste streams unless explicitly approved by your EHS department.[5][8] This prevents unforeseen chemical reactions and ensures accurate waste characterization for the disposal facility.

Step 2: Containerization

Select a container that is in good condition, free from leaks, and chemically compatible with the waste.[8] If possible, use the original manufacturer's container.[2] The container must have a secure, tightly-fitting lid to prevent spills or the release of vapors.[6][7]

Step 3: Labeling

Proper labeling is a critical regulatory requirement. The waste container must be clearly labeled with the following information from the moment waste is first added:[5][8]

  • The words "HAZARDOUS WASTE "

  • The full chemical name: "3-amino-N-(pyrazin-2-yl)benzamide "

  • The CAS Number: 1156412-27-9

  • An indication of the major constituents and their approximate percentages.

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated and secure satellite accumulation area (SAA).[5][8] This area should be cool, dry, and well-ventilated, away from incompatible materials.[2][7]

Step 5: Arrange for Pickup and Disposal

Contact your institution's EHS department or a licensed chemical waste disposal contractor to schedule a pickup.[5][7] Provide them with all necessary information about the waste stream as detailed on the label.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing 3-amino-N-(pyrazin-2-yl)benzamide waste.

DisposalWorkflow start Identify 3-amino-N-(pyrazin-2-yl)benzamide as Waste is_spill Is it a spill? start->is_spill routine_disposal Routine Disposal Path is_spill->routine_disposal No spill_response Spill Response Protocol is_spill->spill_response Yes segregate Step 1: Segregate Waste (Do not mix with other streams) routine_disposal->segregate contain_spill Contain spill with absorbent material spill_response->contain_spill containerize Step 2: Use Compatible & Sealed Container segregate->containerize label Step 3: Label Container 'HAZARDOUS WASTE' & Full Chemical Name containerize->label store Step 4: Store in Designated Secure Area (SAA) label->store contact_ehs Step 5: Contact EHS for Pickup by Licensed Contractor store->contact_ehs cleanup Clean up spill wearing full PPE contain_spill->cleanup collect_waste Collect all contaminated materials in a sealed container cleanup->collect_waste collect_waste->label

Caption: Disposal workflow for 3-amino-N-(pyrazin-2-yl)benzamide.

Management of Contaminated Materials

  • Empty Containers: Empty containers that once held 3-amino-N-(pyrazin-2-yl)benzamide must be treated as hazardous waste unless they are triple-rinsed.[5] The rinsate from this cleaning process is also considered hazardous and must be collected in your hazardous waste container.[5] Never rinse into a sewer system.[2]

  • Contaminated PPE and Debris: Any materials, such as gloves, absorbent pads, or weigh boats, that come into direct contact with the chemical must be disposed of as hazardous waste.[7]

Emergency Procedures: Spill Management

In the event of a spill, take the following immediate actions:

  • Evacuate: Evacuate the immediate area if the spill is large or in a poorly ventilated space.[5]

  • Alert: Notify your supervisor and your institution's EHS department immediately.[5]

  • Contain: If you are trained to do so, contain the spill using appropriate absorbent materials (e.g., spill pillows, absorbent pads).[5] Avoid generating dust.[7]

  • Clean Up: Wearing the appropriate PPE, carefully clean up the contained spill.

  • Dispose: Collect all contaminated materials in a sealed container and label it as hazardous waste for disposal.[5][7]

Disposal of chemical waste is a process governed by strict regulations to protect human health and the environment.[8][9] Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Proper Disposal of Benzamide, N,N,4-trimethyl-: A Guide for Laboratory Professionals. Benchchem.
  • Navigating the Disposal of Benzamide, N-benzoyl-N-(phenylmethyl)-: A Comprehensive Guide for Laboratory Professionals. Benchchem.
  • 3-amino-N-(pyrazin-2-yl)benzamide — Chemical Substance Information. NextSDS.
  • SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
  • Benzamide - Safety Data Sheet. Santa Cruz Biotechnology.
  • BENZAMIDE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
  • Safety Data Sheet - 2-Aminopyrazine. DC Fine Chemicals.
  • 2-Aminopyrazine - Material Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - m-Aminobenzamide. Fisher Scientific.
  • Safety Data Sheet - 3-amino Benzamide. Cayman Chemical.
  • Guidelines: Handling and Disposal of Chemicals. Purdue University.
  • SAFETY DATA SHEET - 2-Aminopyrazine. Fisher Scientific.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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